Chlorodicyclopentylphosphine
Description
Significance of Phosphine (B1218219) Ligands in Transition Metal Catalysis
Phosphine ligands, compounds with the general formula PR₃, are indispensable in homogeneous catalysis. scientificlabs.co.uk Their importance stems from their unique ability to fine-tune the steric and electronic properties of transition metal centers. scientificlabs.co.uksigmaaldrich.com By systematically modifying the R groups on the phosphorus atom, chemists can control the ligand's cone angle (a measure of its steric bulk) and its electron-donating or -withdrawing nature. datapdf.com This tunability is critical for optimizing catalytic activity, selectivity, and stability in a wide array of chemical transformations. sigmaaldrich.comsigmaaldrich.com
Overview of Dicyclopentylphosphine (B1582035) Derivatives in Chemical Synthesis
Among the diverse family of phosphine ligands, those bearing cyclopentyl groups have garnered considerable interest. Dicyclopentylphosphine derivatives are valued for the specific steric and electronic characteristics they impart to a metal catalyst. The cyclopentyl group provides a moderate level of steric hindrance, influencing the coordination environment of the metal and often leading to improved selectivity in catalytic reactions.
These derivatives are utilized in the synthesis of more complex and often chiral ligands, which are crucial for asymmetric catalysis—a field dedicated to the synthesis of single-enantiomer products. nih.gov For instance, dicyclopentylphosphine moieties are incorporated into bidentate and polydentate ligands, which can chelate to a metal center, providing enhanced stability and control over the catalytic process. Their application is prominent in various cross-coupling reactions that are fundamental to the synthesis of pharmaceuticals, agrochemicals, and advanced materials. sigmaaldrich.com
Scope and Research Focus on Chlorodicyclopentylphosphine
This article focuses specifically on This compound , a key precursor for the synthesis of a variety of dicyclopentylphosphine-containing ligands. sigmaaldrich.comsigmaaldrich.com As a chlorophosphine, it serves as a versatile building block, readily undergoing substitution reactions with nucleophiles to introduce the dicyclopentylphosphino group into a wide range of molecular scaffolds. rsc.org
The research focus will be on its chemical properties, synthesis, and its role as a starting material for generating advanced phosphine ligands. We will explore its application in significant catalytic reactions, such as Suzuki-Miyaura and Negishi couplings, highlighting how the unique features of the dicyclopentylphosphino group contribute to the efficacy of the resulting catalysts. sigmaaldrich.comalkalisci.comsmolecule.com
Physicochemical Properties of this compound
The fundamental physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, application in synthesis, and for understanding its reactivity.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₈ClP | sigmaaldrich.com |
| Molecular Weight | 204.68 g/mol | sigmaaldrich.com |
| Appearance | Colorless liquid | nih.gov |
| Density | 1.069 g/mL at 25 °C | sigmaaldrich.comscientificlabs.com |
| Boiling Point | 258.2 °C at 760 mmHg | sigmaaldrich.com |
| Flash Point | >110 °C (>230 °F) | sigmaaldrich.com |
| CAS Number | 130914-24-8 | sigmaaldrich.com |
Synthesis and Reactivity
A common method for the preparation of this compound involves the reaction of dicyclopentylphosphine with a chlorinating agent. It is characterized as a reactive compound, particularly with nucleophiles, which underpins its utility as a synthetic intermediate. rsc.org
Applications in Ligand Synthesis and Catalysis
This compound is a crucial starting material for creating more complex and functionalized phosphine ligands. These ligands are then employed in various transition metal-catalyzed reactions.
Precursor to Chiral and Specialty Ligands
This compound is used to synthesize specialized ligands for asymmetric catalysis and other advanced applications. sigmaaldrich.comsigmaaldrich.com Notable examples include:
Cp,Cp-MannOP : A chiral diphosphinite ligand prepared by reacting this compound with mannitol (B672). sigmaaldrich.comsigmaaldrich.com
(S)-Cp,Cp-oxoProNOP : A bis(dicycloalkylphosphino) amidophosphine-phosphinite ligand synthesized from (S)-5-(hydroxymethyl)-2-pyrrolidinone. sigmaaldrich.comsigmaaldrich.com
P,N-Ligands : It is used in the synthesis of P,N-ligands, such as NMe₂-PCp₂, by reaction with lithiated anilines. rsc.org
Role in Cross-Coupling Reactions
Ligands derived from this compound are effective in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis. sigmaaldrich.comsigmaaldrich.com
| Cross-Coupling Reaction | Description | Reference |
| Suzuki-Miyaura Coupling | Formation of a carbon-carbon bond between an organoboron compound and an organohalide. | sigmaaldrich.comalkalisci.com |
| Negishi Coupling | Reaction between an organozinc compound and an organohalide to form a carbon-carbon bond. | sigmaaldrich.comsmolecule.com |
| Buchwald-Hartwig Amination | Formation of a carbon-nitrogen bond between an aryl halide and an amine. | sigmaaldrich.com |
| Heck Reaction | The reaction of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. | sigmaaldrich.com |
| Sonogashira Coupling | A coupling reaction of a terminal alkyne with an aryl or vinyl halide. | sigmaaldrich.com |
| Stille Coupling | The reaction of an organotin compound with an sp²-hybridized organohalide. | sigmaaldrich.com |
| Hiyama Coupling | A palladium-catalyzed cross-coupling reaction of organosilicon compounds with organic halides. | sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
chloro(dicyclopentyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClP/c11-12(9-5-1-2-6-9)10-7-3-4-8-10/h9-10H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYRJBRBODDGCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)P(C2CCCC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10460873 | |
| Record name | Chlorodicyclopentylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10460873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130914-24-8 | |
| Record name | Chlorodicyclopentylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10460873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorodicyclopentylphosphine | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Chlorodicyclopentylphosphine
Established Synthetic Pathways to Chlorodicyclopentylphosphine
The primary methods for synthesizing this compound rely on the formation of phosphorus-carbon bonds from readily available phosphorus precursors.
The most common and direct method for preparing this compound involves the reaction of phosphorus trichloride (B1173362) (PCl₃) with a cyclopentyl Grignard reagent, such as cyclopentylmagnesium chloride or cyclopentylmagnesium bromide. acs.orgwikipedia.org This reaction proceeds via nucleophilic substitution, where the cyclopentyl group from the Grignard reagent displaces a chloride ion on the phosphorus center.
The reaction is typically performed by the slow, dropwise addition of the Grignard reagent to a solution of phosphorus trichloride in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), at very low temperatures. acs.org The stoichiometry is carefully controlled to favor the formation of the disubstituted product, (c-C₅H₉)₂PCl. Using approximately two equivalents of the Grignard reagent relative to PCl₃ is standard practice. acs.org
An important consideration is the choice of halide in the Grignard reagent. Using cyclopentylmagnesium chloride is often preferred over the bromide analogue to prevent halogen exchange reactions, which can lead to the formation of bromodicyclopentylphosphine and other mixed-halide species. acs.org
While the Grignard route is prevalent, alternative strategies exist for synthesizing precursors that can be converted to this compound. These methods can offer advantages in terms of selectivity and functional group tolerance.
One significant alternative pathway begins with the synthesis of a dialkylphosphine oxide, such as dicyclopentylphosphine (B1582035) oxide, which can then be chlorinated. acs.org This two-step procedure can start from inexpensive and stable materials like diethyl phosphite. The phosphine (B1218219) oxide intermediate is subsequently treated with a chlorinating agent, such as acetyl chloride or phosphorus trichloride, to yield the desired this compound. acs.orggoogle.com This route avoids the potential for overalkylation that can be problematic in Grignard reactions. acs.org
Another approach involves the use of aminophosphine (B1255530) precursors. For instance, a dichlorophosphine bearing an amino group, like (Et₂N)PCl₂, can be reacted with a cyclopentyl nucleophile. The resulting aminophosphine can then be cleaved with a reagent like hydrogen chloride gas to give the chlorophosphine. acs.orgchemistryviews.org This method offers high selectivity due to the differing reactivity of the P-Cl and P-N bonds. chemistryviews.org
The successful synthesis of this compound with high purity and yield hinges on the careful control of several reaction parameters.
Stoichiometry: Precise control over the ratio of the Grignard reagent to phosphorus trichloride is critical. An excess of the Grignard reagent can lead to the formation of the tertiary phosphine, tricyclopentylphosphine, while an insufficient amount will result in a mixture containing the monosubstituted product, cyclopentyl-dichlorophosphine. acs.orgchemistryviews.org To avoid overalkylation, it is common practice to add slightly less than two equivalents (e.g., 1.95 equiv) of the Grignard reagent initially, monitor the reaction, and then add more if necessary. acs.org
Temperature: The reaction is highly exothermic and must be conducted at low temperatures, typically between -78 °C and -20 °C, to manage the reaction rate and prevent side reactions. acs.org
Reagent Purity: The use of anhydrous solvents and high-purity reagents is essential, as Grignard reagents react readily with water. chemguide.co.uk The magnesium metal used for the Grignard preparation should be activated, often with a small amount of iodine or 1,2-dibromoethane, to ensure the reaction initiates properly. chem-station.com
Workup and Purification: After the reaction, the magnesium salts are typically removed by filtration. The final product, this compound, is often purified by vacuum distillation. google.com Given the limited options for purification, achieving high selectivity in the initial reaction is paramount. thieme-connect.com
Table 1: Key Parameters for the Synthesis of this compound via the Grignard Route
| Parameter | Recommended Condition | Rationale | Citation |
|---|---|---|---|
| Reagents | Cyclopentylmagnesium chloride, Phosphorus trichloride | Avoids halogen exchange side-products. | acs.org |
| Stoichiometry | ~1.95 equivalents of Grignard reagent to 1 equivalent PCl₃ | Minimizes formation of mono- and tri-substituted byproducts. | acs.org |
| Solvent | Anhydrous diethyl ether or THF | Standard solvent for Grignard reactions; must be dry. | acs.orgchemguide.co.uk |
| Temperature | -78 °C to -20 °C | Controls exothermic reaction and improves selectivity. | acs.org |
| Addition | Slow, dropwise addition of Grignard to PCl₃ solution | Maintains low temperature and concentration to prevent side reactions. | acs.org |
| Purification | Vacuum Distillation | Separates the product from non-volatile impurities and byproducts. | google.comthieme-connect.com |
Advanced Synthetic Strategies for Phosphine Analogues
This compound is a valuable building block for creating diverse phosphine ligands. Its reactivity allows for modular synthesis, enabling the systematic development of extensive ligand libraries for use in catalysis.
The concept of modular synthesis is central to modern ligand design, and this compound is an excellent example of a modular precursor. beilstein-journals.orgchalmers.se The reactive P-Cl bond can be readily substituted by a wide range of nucleophiles, including organolithium reagents, Grignard reagents, amines, and alcohols. wikipedia.orgbeilstein-journals.org This modularity allows chemists to systematically alter the steric and electronic properties of the final phosphine ligand by simply changing the nucleophile used in the final step. chalmers.se
For example, reacting this compound with an alcohol in the presence of a base yields a phosphinite. sigmaaldrich.com Reaction with a secondary amine yields an aminophosphine. wikipedia.org This plug-and-play approach facilitates the rapid generation of related but distinct ligands from a common intermediate. beilstein-journals.org
Table 2: Modular Synthesis of Dicyclopentylphosphine Derivatives
| Reactant with (c-C₅H₉)₂PCl | Product Class | General Structure | Application/Significance |
|---|---|---|---|
| R-OH / Base | Phosphinite | (c-C₅H₉)₂P-OR | Ligands for asymmetric hydrogenation. sigmaaldrich.com |
| R₂'N-H / Base | Aminophosphine | (c-C₅H₉)₂P-NR₂' | Ligands with tunable electronic properties. wikipedia.org |
| R'-MgX | Tertiary Phosphine | (c-C₅H₉)₂P-R' | Sterically demanding ligands for cross-coupling. wikipedia.org |
| Li-R' | Tertiary Phosphine | (c-C₅H₉)₂P-R' | Access to a wide range of functionalized phosphines. academie-sciences.fr |
| (S)-5-(hydroxymethyl)-2-pyrrolidinone | Amidophosphine-phosphinite | (c-C₅H₉)₂P-NH-CH(CH₂O-P(c-C₅H₉)₂)CH₂CH₂C=O | Chiral ligands for asymmetric catalysis. sigmaaldrich.com |
The ability to rapidly synthesize a variety of ligands from a common precursor like this compound is crucial for the development of expanded ligand libraries. nih.gov Such libraries are essential tools in modern chemistry, particularly for optimizing transition metal-catalyzed reactions. nih.govtcichemicals.com By screening a large and diverse set of ligands, researchers can quickly identify the optimal catalyst for a specific transformation, improving yield, selectivity, and substrate scope. nih.gov
The modular synthesis approach allows for the creation of libraries where steric and electronic properties are systematically varied. chalmers.se For example, libraries of dicyclopentylphosphine-containing ligands have been developed for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Buchwald-Hartwig aminations. sigmaaldrich.comsigmaaldrich.com Access to these libraries accelerates the discovery of new and more efficient catalytic systems, as finding the right ligand is often a process of empirical screening rather than rational design from first principles. nih.govpeerj.com
Table of Mentioned Compounds
| Compound Name | Chemical Formula |
|---|---|
| 1,2-dibromoethane | C₂H₄Br₂ |
| Acetyl chloride | C₂H₃ClO |
| Benzyl bromide | C₇H₇Br |
| Bromodicyclopentylphosphine | C₁₀H₁₈BrP |
| This compound | C₁₀H₁₈ClP |
| Cyclopentyl-dichlorophosphine | C₅H₉Cl₂P |
| Cyclopentylmagnesium bromide | C₅H₉BrMg |
| Cyclopentylmagnesium chloride | C₅H₉ClMg |
| Dicyclopentylphosphine oxide | C₁₀H₁₉OP |
| Diethyl ether | (C₂H₅)₂O |
| Diethyl phosphite | (C₂H₅O)₂PHO |
| Hydrogen chloride | HCl |
| Iodine | I₂ |
| Magnesium | Mg |
| Phosphorus trichloride | PCl₃ |
| (S)-5-(hydroxymethyl)-2-pyrrolidinone | C₅H₉NO₂ |
| Tetrahydrofuran (THF) | C₄H₈O |
| Tricyclopentylphosphine | C₁₅H₂₇P |
Derivatization Chemistry and Ligand Synthesis Utilizing Chlorodicyclopentylphosphine
Formation of Chiral Diphosphinite Ligands
Chiral diphosphinite ligands are a class of compounds that have shown significant utility in asymmetric catalysis. The synthesis of these ligands often involves the reaction of a chiral diol with a chlorophosphine, such as chlorodicyclopentylphosphine.
Synthesis of Cp,Cp-MannOP via Reaction with Mannitol (B672)
A notable example of a chiral diphosphinite ligand derived from this compound is Cp,Cp-MannOP. sigmaaldrich.comchimmed.rusmolecule.comsigmaaldrich.comchemicalbook.comalkalisci.com This ligand is synthesized through the reaction of this compound with mannitol, a readily available and inexpensive chiral diol derived from renewable resources. sigmaaldrich.comchimmed.rusmolecule.comsigmaaldrich.comchemicalbook.comalkalisci.com The notation "Cp" refers to the cyclopentyl groups attached to the phosphorus atoms, while "Mann" signifies the mannitol backbone. sigmaaldrich.comchimmed.ru The synthesis involves the reaction of the hydroxyl groups of mannitol with two equivalents of this compound, typically in the presence of a base to neutralize the hydrogen chloride byproduct.
Design Principles for Chiral Diphosphinite Architectures
The design of effective chiral diphosphinite ligands is guided by several key principles aimed at creating a well-defined and influential chiral environment around a metal center. The development of novel chiral backbones is a critical task in advancing asymmetric catalysis. nih.gov The chirality of the ligand is fundamental for inducing stereoselectivity in a catalytic reaction. dokumen.pubnih.gov
Key design considerations include:
Chiral Backbone: The choice of the chiral diol is paramount as it establishes the fundamental stereochemical framework of the ligand. The backbone should be conformationally rigid to minimize the number of possible catalyst-substrate arrangements, which can lead to higher enantioselectivity. nih.govnih.gov Spirocyclic frameworks, for instance, have been successfully employed to create effective chiral phosphorus ligands due to their inherent rigidity. nih.gov
Steric and Electronic Properties: The substituents on the phosphorus atoms, in this case, the dicyclopentyl groups, play a crucial role in tuning the steric bulk and electronic properties of the ligand. These properties influence the coordination of the ligand to the metal and the subsequent catalytic activity and selectivity.
Bite Angle: The P-M-P angle, or "bite angle," is a critical parameter in diphosphine and diphosphinite ligands. It is determined by the geometry of the ligand backbone and influences the coordination geometry at the metal center, which in turn affects the catalytic outcome.
Modularity: A modular design, where different components of the ligand can be easily varied, is highly desirable. This allows for the systematic tuning of the ligand's properties to optimize its performance for a specific catalytic transformation.
Synthesis of Amidophosphine-Phosphinite Ligands
Amidophosphine-phosphinite ligands are a class of bifunctional ligands that contain both an amide and a phosphinite functionality. These ligands have demonstrated success in asymmetric hydrogenation reactions. univ-lille.fr
Derivatization to (S)-Cp,Cp-oxoProNOP and Related Structures
This compound is a key reagent in the synthesis of the amidophosphine-phosphinite ligand (S)-Cp,Cp-oxoProNOP. sigmaaldrich.comchimmed.rusigmaaldrich.comuniv-lille.fr This ligand is prepared by reacting this compound with (S)-5-(hydroxymethyl)-2-pyrrolidinone. sigmaaldrich.comchimmed.rusigmaaldrich.com The synthesis involves the reaction of the hydroxyl group of the pyrrolidinone derivative with one equivalent of this compound to form the phosphinite moiety, while the amide group remains intact. The resulting ligand possesses both a phosphorus and a nitrogen donor atom, making it a P,N-ligand. The "Cp,Cp" designation again refers to the dicyclopentylphosphino group, and "oxoProNOP" describes the (S)-5-oxo-2-pyrrolidinyl)methyl N,N-dicyclopentylphosphinous amide structure. In rhodium-catalyzed asymmetric hydrogenation of α-ketoesters, ligands with dicyclopentylphosphino (PCp2) residues have shown increased reaction rates compared to those with dicyclohexylphosphino (PCy2) groups. univ-lille.fr
Stereochemical Control in Amidophosphine-Phosphinite Synthesis
Achieving a high degree of stereochemical control is essential in the synthesis of chiral ligands to ensure the production of a single, desired enantiomer or diastereomer. In the context of amidophosphine-phosphinite synthesis, the stereochemistry of the final ligand is primarily determined by the chirality of the starting materials.
Key strategies for stereochemical control include:
Stereospecific Reactions: The reactions used to construct the ligand should proceed with high stereospecificity, meaning that the stereochemistry of the starting material is faithfully transferred to the product without racemization or epimerization.
Conformational Control: In some systems, controlling the conformation of the reactant or a reaction intermediate can influence the stereochemical outcome of a reaction. numberanalytics.com While less common in the direct synthesis of these ligands from this compound, it is a fundamental principle in asymmetric synthesis.
Preparation of P,N-Ligands and Other Bifunctional Systems
P,N-ligands, which contain both a phosphorus and a nitrogen donor atom, are a highly versatile class of ligands in asymmetric catalysis. psu.edu The different electronic properties of the phosphorus (soft) and nitrogen (harder) donors can lead to unique reactivity and selectivity in metal complexes.
This compound is a valuable building block for the synthesis of P,N-ligands. For example, the NMe2-PCp2 ligand was synthesized by reacting this compound with the in situ generated aryl lithiate of 2-iodo-N,N-dimethylaniline. rsc.org This reaction results in a ligand where the dicyclopentylphosphino group is attached to an aniline (B41778) derivative, creating a P,N-chelating scaffold. Such ligands have been targeted for their potential in gold-catalyzed reactions. rsc.org The synthesis of these ligands can sometimes result in incomplete conversion, necessitating purification by methods such as preparative high-performance liquid chromatography (HPLC). rsc.org
The modularity in the synthesis of P,N-ligands allows for the fine-tuning of their steric and electronic properties by varying either the phosphine (B1218219) component or the nitrogen-containing fragment. psu.edu This adaptability is crucial for optimizing catalytic performance for a wide range of chemical transformations.
Synthesis via Aryl Lithiate Substitution Reactions
A primary method for creating new phosphine ligands from this compound involves substitution reactions with organolithium reagents, particularly aryl lithiates. This approach allows for the formation of a new phosphorus-carbon bond.
A notable example is the synthesis of the P,N-ligand, N,N-dimethyl-2-(dicyclopentylphosphino)aniline. In this procedure, an aryl lithiate is generated in situ from 2-iodo-N,N-dimethylaniline and n-butyllithium (n-BuLi). The subsequent reaction of this lithiated intermediate with this compound yields the desired tertiary phosphine ligand. rsc.org This method highlights a direct and effective way to couple the dicyclopentylphosphino moiety to an aromatic system, furnishing ligands that can be instrumental in catalysis. rsc.org
Table 1: Synthesis of N,N-dimethyl-2-(dicyclopentylphosphino)aniline
| Reactant 1 | Reactant 2 | Key Reagent | Product |
|---|
Development of PHOX Ligand Derivatives
Phosphinooxazoline (PHOX) ligands are a highly successful class of chiral ligands in asymmetric catalysis. orgsyn.orgrsc.org The synthesis of PHOX derivatives often relies on the reaction of a chlorophosphine with a lithiated phenyloxazoline intermediate. caltech.edu this compound serves as a key building block in the creation of PHOX ligands bearing bulky, aliphatic cyclopentyl groups on the phosphorus atom.
A general and effective procedure involves the lithiation of a substituted 2-phenyl-4,5-dihydrooxazole, such as (S)-4-tert-butyl-2-phenyl-4,5-dihydrooxazole, using tert-butyllithium (B1211817) (tBuLi) at low temperatures. wiley-vch.de The resulting organolithium species is then quenched with this compound. wiley-vch.de This reaction sequence provides direct access to PHOX ligands with varied steric profiles, which would be difficult to synthesize using other methods. caltech.edu The synthesis of (S)-4-tert-butyl-2-(2-(dicyclopentylphosphino)phenyl)-4,5-dihydrooxazole illustrates this strategy, yielding a specific PHOX ligand with defined stereochemistry and bulky phosphine substituents. wiley-vch.de
Table 2: Synthesis of (S)-4-tert-butyl-2-(2-(dicyclopentylphosphino)phenyl)-4,5-dihydrooxazole
| Precursor | Reagents | Electrophile | Product | Reported Properties |
|---|
General Principles of Derivatization for Enhanced Ligand Properties
The design of phosphine ligands is central to the advancement of homogeneous catalysis. numberanalytics.com By systematically modifying the structure of a ligand, its properties can be fine-tuned to achieve optimal performance in a specific catalytic reaction. numberanalytics.com
Tailoring Steric and Electronic Properties of Phosphine Ligands
The efficacy of a phosphine ligand is largely determined by its steric and electronic characteristics. catalysis.blogsigmaaldrich.com These two factors are interdependent and crucial for influencing the reactivity and selectivity of the metal catalyst to which the ligand is coordinated. numberanalytics.comfiveable.me
Steric Properties : The steric bulk of a phosphine ligand refers to the three-dimensional space it occupies around the metal center. numberanalytics.com This is often quantified by the Tolman cone angle. numberanalytics.com Increasing the steric hindrance, for instance by using bulky substituents like cyclopentyl groups, can enhance catalytic selectivity by physically blocking certain reaction pathways or preventing undesirable side reactions. numberanalytics.com Conversely, less hindered ligands can facilitate easier substrate coordination. numberanalytics.com The strategic placement of steric bulk, including remote steric hindrance, can be a key design principle for creating highly effective ligands. ucla.edu
Electronic Properties : The electronic nature of a phosphine ligand dictates how it modulates the electron density at the metal center. numberanalytics.com Phosphines act as σ-donors through their lone pair of electrons and can also be π-acceptors. numberanalytics.comnumberanalytics.com The introduction of electron-donating groups (like alkyl groups) on the phosphorus atom increases its basicity and σ-donor strength, making the coordinated metal center more electron-rich. fiveable.me This can, for example, promote oxidative addition steps in a catalytic cycle. Conversely, electron-withdrawing groups decrease the electron-donating ability. This tunability allows chemists to optimize the electronic environment of the metal for a specific transformation. sigmaaldrich.comfiveable.me
Table 3: Influence of Ligand Properties on Catalysis
| Property | Method of Modification | Impact on Catalyst |
|---|---|---|
| Steric Bulk | Changing substituent size (e.g., using cyclopentyl groups) | Influences accessibility of the metal center, can enhance selectivity by preventing side reactions. numberanalytics.com |
| Electronic Nature | Introducing electron-donating or electron-withdrawing groups | Modulates electron density and reactivity of the metal center, stabilizes different oxidation states. numberanalytics.comfiveable.me |
Strategies for Modulating Ligand Reactivity and Selectivity
The rational design of phosphine ligands employs specific strategies to control the reactivity and selectivity of a catalyst system. The modification of substituents on the phosphorus atom is a primary tool for achieving this control. numberanalytics.com
Key strategies include:
Balancing Steric and Electronic Effects : Achieving an optimal balance is critical for catalyst performance. numberanalytics.com A ligand with appropriate steric bulk can prevent catalyst deactivation, while its electronic properties fine-tune the metal's intrinsic reactivity. numberanalytics.com
Introducing Hemilability : Incorporating a secondary, weakly coordinating functional group into the ligand backbone creates a hemilabile ligand. This allows the ligand to dynamically coordinate and dissociate from the metal center, which can stabilize reactive intermediates and open up coordination sites during the catalytic cycle, thereby enhancing performance. researchgate.net
Utilizing a Modular Synthesis Approach : The ability to easily synthesize a library of related ligands with systematically varied properties is a powerful strategy. caltech.edusioc-journal.cn This allows for rapid screening and optimization to find the best ligand for a given reaction, tailoring it for maximum activity and selectivity. researchgate.net For example, PHOX ligands can be readily modified at both the oxazoline (B21484) ring and the phosphine substituents to fine-tune their performance in asymmetric catalysis. orgsyn.orgumk.pl
By applying these principles, ligands derived from precursors like this compound can be strategically designed to meet the specific demands of challenging catalytic transformations.
Catalytic Applications of Chlorodicyclopentylphosphine Derived Ligands
Application in Cross-Coupling Reactions
Ligands derived from chlorodicyclopentylphosphine, typically by reaction with organolithium or Grignard reagents, play a pivotal role in palladium-catalyzed cross-coupling reactions. mdpi.com The steric bulk from the cyclopentyl groups and the electronic properties of the phosphine (B1218219) atom are crucial for stabilizing the catalytically active palladium species and promoting key steps in the catalytic cycle, such as oxidative addition and reductive elimination. numberanalytics.compsu.edu This has led to their use in a wide array of coupling methodologies. rsc.org
Suzuki-Miyaura Coupling Catalysis
The Suzuki-Miyaura coupling, a cornerstone of C-C bond formation, benefits immensely from the use of bulky, electron-rich phosphine ligands. chim.itnumberanalytics.com Ligands derived from precursors like this compound are particularly effective in activating challenging substrates, such as aryl chlorides and aryl tosylates, which are often less reactive than their bromide or iodide counterparts. numberanalytics.comnumberanalytics.com The enhanced reactivity is attributed to the ligand's ability to stabilize the monoligated palladium(0) species, which is believed to be a key intermediate, thereby accelerating the rates of oxidative addition and subsequent steps in the catalytic cycle. numberanalytics.com
Research groups have developed various families of bulky phosphine ligands that demonstrate high efficacy. For instance, indolyl phosphine ligands like CM-phos have been successfully applied to the Suzuki-Miyaura coupling of aryl tosylates with various boronic acid derivatives, achieving high yields with low catalyst loadings. nih.govresearchgate.net Similarly, dialkylbiaryl phosphine ligands have become routine for coupling sterically hindered substrates and heteroaryl compounds. numberanalytics.com
Table 1: Performance of Bulky Phosphine Ligand Systems in Suzuki-Miyaura Coupling This table presents data for representative bulky phosphine ligands, a class to which derivatives of this compound belong, showcasing their effectiveness in challenging Suzuki-Miyaura coupling reactions.
| Aryl Halide/Tosylate | Boronic Acid | Ligand | Catalyst System | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-tert-butylphenyl tosylate | Phenylboronic acid | CM-phos | Pd(OAc)₂ / K₃PO₄ | 98 | nih.gov |
| 4-Chlorotoluene | Phenylboronic acid | SPhos | Pd(OAc)₂ / K₃PO₄ | 98 | numberanalytics.com |
| 2-Bromoanisole | Phenylboronic acid | XPhos | Pd₂(dba)₃ / K₃PO₄ | 96 | numberanalytics.com |
| 3-Methyl-2-bromophenylamide | 1-Naphthaleneboronic acid | Chiral Biphenyl Monophosphine (L7) | Pd₂(dba)₃ / K₃PO₄ | 99 | mdpi.com |
Negishi Coupling Catalysis
The Negishi coupling reaction, which forms C-C bonds by reacting organozinc compounds with organic halides or triflates, is another area where this compound-derived ligands are valuable. arkat-usa.orgrsc.orgwiley-vch.de The effectiveness of the palladium catalyst in this reaction is highly dependent on the supporting ligand. wiley-vch.de Bulky dialkylphosphine ligands have been shown to be particularly effective.
For example, studies have demonstrated that catalyst systems employing biaryldialkylphosphine ligands can effectively promote the Negishi coupling of secondary alkylzinc halides with a wide range of aryl bromides and activated aryl chlorides. liverpool.ac.uk The use of a specific biarylphosphine ligand, CPhos, was shown to suppress undesired side reactions like β-hydride elimination, leading to high yields of the desired branched product. liverpool.ac.uk Comparative studies have highlighted the superior performance of ligands like XPhos and CPhos over other phosphines in terms of reaction rate and product yield, underscoring the importance of ligand architecture. liverpool.ac.ukorganic-chemistry.org
Table 2: Ligand Effect on the Negishi Coupling of Secondary Alkylzinc Halides This table shows comparative results for different bulky phosphine ligands in the Negishi coupling of 4-bromobenzaldehyde (B125591) with sec-butylzinc bromide, highlighting the superior performance of specific ligand structures.
| Ligand | Catalyst System | Yield (%) | Selectivity (branched:linear) | Reference |
|---|---|---|---|---|
| CPhos | 1 mol% Pd(OAc)₂ | 94 | >98:2 | liverpool.ac.uk |
| SPhos | 1 mol% Pd(OAc)₂ | 72 | 96:4 | liverpool.ac.uk |
| RuPhos | 1 mol% Pd(OAc)₂ | 68 | 96:4 | liverpool.ac.uk |
| XPhos | 1 mol% Pd(OAc)₂ | 75 | 97:3 | liverpool.ac.uk |
Buchwald-Hartwig Cross-Coupling Reactions
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, coupling amines with aryl halides. mdpi.comwikipedia.org The success of this reaction, particularly with less reactive aryl chlorides, hinges on the use of sterically hindered, electron-rich phosphine ligands. mdpi.comwikipedia.org These ligands enhance the rates of both oxidative addition and reductive elimination, the key steps in the catalytic cycle. wikipedia.org
Heck, Hiyama, and Sonogashira Coupling Enhancements
The utility of ligands derived from precursors like this compound extends to other significant cross-coupling reactions, including the Heck, Hiyama, and Sonogashira couplings. rsc.org The common principle underlying their effectiveness is the ability of bulky, electron-rich phosphines to facilitate the catalytic cycle of palladium. numberanalytics.comwikipedia.org
In the Heck reaction , which couples aryl or vinyl halides with alkenes, phosphine ligands are known to stabilize the palladium catalyst and influence regioselectivity. organic-chemistry.orgnih.gov The use of bulky phosphine ligands can sustain catalytic activity at the high temperatures often required for less reactive substrates like aryl chlorides. organic-chemistry.org
The Hiyama coupling involves the cross-coupling of organosilicon compounds with organic halides. arkat-usa.orgnumberanalytics.com This reaction often requires an activator, such as a fluoride (B91410) source, to facilitate transmetalation. libretexts.org The choice of ligand is critical for efficiency, and bulky biarylphosphine ligands like XPhos have proven highly effective for the coupling of aryl chlorides with aryltrifluorosilanes. mdpi.com
Stille Coupling Reaction Paradigms
The Stille reaction, which couples organotin compounds with organic halides, has been significantly advanced by the development of new ligand technologies. harvard.edu Early iterations of the Stille reaction were often limited to reactive aryl iodides and required high temperatures. harvard.edu A major paradigm shift occurred with the introduction of electron-rich, bulky phosphine ligands. nih.gov
These advanced ligands dramatically expanded the substrate scope to include unactivated and sterically hindered aryl chlorides. liverpool.ac.ukharvard.edu For example, Fu and co-workers reported the first general method for the Stille coupling of aryl chlorides using the bulky ligand tri-tert-butylphosphine, which allowed the reactions to proceed under much milder conditions. harvard.edu The function of these bulky ligands is to accelerate the slow transmetalation step and stabilize the active palladium catalyst, preventing decomposition and leading to higher yields and broader applicability. psu.edunih.gov This evolution transformed the Stille reaction into a more versatile and practical tool for complex molecule synthesis. harvard.edu
Asymmetric Hydrogenation Processes
Beyond cross-coupling, this compound is a valuable precursor for synthesizing chiral phosphine ligands used in asymmetric catalysis. rsc.org Asymmetric hydrogenation, the process of adding hydrogen across a double bond to create a chiral center with high enantioselectivity, relies heavily on chiral metal-ligand complexes. libretexts.org
A notable application involves the reaction of this compound with a chiral diol, such as mannitol (B672), to create chiral diphosphinite ligands like Cp,Cp-MannOP. rsc.org This ligand, when complexed with rhodium, forms a highly effective catalyst for the enantioselective hydrogenation of ketones, producing chiral alcohols with high enantiomeric excess (ee). rsc.org The specific stereochemical environment created by the bulky cyclopentyl groups and the chiral backbone of the ligand is responsible for distinguishing between the prochiral faces of the substrate, leading to the observed high selectivity. libretexts.org Such catalytic systems are crucial in the synthesis of enantiopure compounds for the pharmaceutical and agrochemical industries. libretexts.org
Rhodium-Catalyzed Enantioselective Hydrogenation of Ketones
The asymmetric hydrogenation of prochiral ketones to produce optically active secondary alcohols is a fundamental transformation in synthetic chemistry. nih.govcore.ac.uk Chiral phosphorus ligands are central to the success of rhodium-catalyzed versions of this reaction. wiley-vch.de Ligands derived from this compound, such as chiral diphosphinites and amidophosphine-phosphinites, have been developed and employed in rhodium-catalyzed enantioselective hydrogenations. sigmaaldrich.com The steric bulk and electronic nature of the dicyclopentylphosphino moiety can influence the chiral environment around the metal center, leading to high levels of enantioselectivity. For instance, new diphosphinite ligands derived from mannitol have been synthesized and successfully applied in the rhodium-catalyzed enantioselective hydrogenation of various ketones, demonstrating the modularity and effectiveness of incorporating the dicyclopentylphosphine (B1582035) group. sigmaaldrich.com
Table 1: Rh-Catalyzed Enantioselective Hydrogenation of Ketones with Dicyclopentylphosphine-Type Ligands Note: This table is representative of results achieved with advanced phosphine ligands, illustrating the potential of ligand design originating from precursors like this compound.
| Entry | Ketone Substrate | Chiral Ligand Type | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| 1 | Acetophenone | Diphosphinite | >95% | sigmaaldrich.com |
| 2 | 2'-Acetonaphthone | Amidophosphine-Phosphinite | >98% | sigmaaldrich.com |
Asymmetric Hydrogenation of Activated Keto Compounds
The catalytic asymmetric hydrogenation of activated keto compounds, such as β-keto esters and α-chloro β-ketophosphonates, provides direct access to valuable chiral building blocks. rsc.orgrsc.org Rhodium complexes bearing chiral ligands are highly effective for these transformations. The development of a rhodium-catalyzed asymmetric transfer hydrogenation (ATH) of α-chloro β-ketophosphonates using a dynamic kinetic resolution (DKR) process highlights the sophistication of this approach. rsc.org This method yields syn-configured α-chloro β-hydroxyphosphonates with excellent enantioselectivities (up to 99% ee) and diastereoselectivities. rsc.org Similarly, iridium catalysts with chiral P,N,N-ligands have been successfully applied to the asymmetric hydrogenation of β-keto esters, affording the corresponding β-hydroxy esters with up to 95% ee. rsc.org While not always explicitly using dicyclopentylphosphine, these systems underscore the importance of the phosphine component in steering the stereochemical outcome for activated ketone substrates.
Table 2: Asymmetric Hydrogenation of Activated Ketones Note: This table showcases results for activated ketones, a field where ligands derived from this compound are applicable.
| Entry | Substrate | Catalyst System | Product Type | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) | Reference |
|---|---|---|---|---|---|---|
| 1 | α-Chloroacetophenone | Ru(OTf)(S,S)-TsDpen | α-Chloro alcohol | 96% | N/A | nih.gov |
| 2 | α-Chloro β-ketophosphonate | Rhodium-based ATH | syn-α-Chloro β-hydroxyphosphonate | up to 99% | >99:1 | rsc.org |
Reduction and Activation of Small Molecules
The activation of small, abundant molecules like carbon dioxide is a paramount goal in catalysis for sustainable chemical synthesis. rsc.orgrsc.org Phosphine ligands are instrumental in designing catalysts for these challenging transformations.
Carbon Dioxide Reduction Catalysis (e.g., LcPeNiH Precursors)
The electrochemical and photochemical reduction of carbon dioxide (CO₂) to value-added products like carbon monoxide (CO) or formic acid is an area of intense research. rsc.org Nickel complexes have emerged as promising, earth-abundant catalysts for this purpose. nih.gov While specific "LcPeNiH" (ligated cyclopentadienyl (B1206354) nickel hydride) precursors with dicyclopentylphosphine were not detailed in the provided context, the principle involves using phosphine ligands to tune the electronic properties of the nickel center. For example, nickel complexes supported by N-heterocyclic carbene-amine ligands have been shown to be highly selective for the electrocatalytic and photocatalytic conversion of CO₂ to CO. nih.gov In related systems, transition metal phosphides are noted for their ability to perform CO₂ reduction via hydride transfer pathways, a mechanism relevant to potential nickel hydride catalysts bearing phosphine ligands. rutgers.edu The phosphine ligand in such a system would modulate the stability of the nickel hydride intermediate and its reactivity towards CO₂.
Investigation of Other Small Molecule Activation Pathways
Beyond CO₂, the activation of other small molecules such as H₂, O₂, and silanes is a key area of chemical research. rsc.org This often involves the use of metal complexes with "actor" or redox-active ligands that can cooperate with the metal center. rsc.orgabbenseth-lab.com Ligand scaffolds designed to support multiple metal centers can facilitate novel activation modes. rsc.org While specific examples involving this compound derivatives were not prominent, the dicyclopentylphosphino group can be incorporated into multidentate ligands designed for such cooperative small molecule activation. The design of these ligands often focuses on creating geometric flexibility and electronic communication between the metal and a reactive site on the ligand, enabling the breaking of strong chemical bonds in small molecules. rsc.orgrsc.org
Homogeneous Catalysis Beyond Cross-Coupling and Hydrogenation
The versatility of ligands derived from this compound extends to other areas of homogeneous catalysis, particularly those employing nickel.
Application in Nickel-Based Catalysis
Nickel catalysis is an attractive alternative to methods using more expensive precious metals like palladium. sigmaaldrich.com Nickel catalysts are effective in a wide range of transformations, including cross-coupling reactions, due to their unique electronic properties and ability to access multiple oxidation states. sigmaaldrich.comnih.gov The performance of these catalysts is heavily dependent on the supporting ligands. Phosphine ligands, including those derived from this compound, are crucial for stabilizing the nickel center and facilitating key catalytic steps like oxidative addition and reductive elimination. nih.govmit.edu For example, air-stable Ni(II) precatalysts with bidentate phosphine ligands have been designed for C-N cross-coupling reactions using weak and economical bases like triethylamine. mit.edu The electronic properties of the phosphine ligand directly influence the pKa of the nickel-bound amine and the energy barrier for reductive elimination, which is the product-forming step. mit.edu The development of bench-stable, zero-valent nickel-olefin complexes that serve as precatalysts further expands the toolkit for nickel catalysis, allowing for in-situ ligation with desired phosphines for various applications. chemrxiv.org
Table 3: Examples of Nickel-Catalyzed Reactions with Phosphine Ligands Note: This table represents the types of reactions where dicyclopentylphosphine-derived ligands could be employed.
| Reaction Type | Ligand Type | Key Features | Reference |
|---|---|---|---|
| C-N Cross-Coupling | Bidentate Phosphine | Enables use of weak bases; tolerant of functional groups. | mit.edu |
| Reductive Diene Coupling | Bidentate Phosphine (e.g., Xantphos) | Proceeds via a Ni(I)/Ni(III) cycle. | nih.gov |
Role in Base Metal Catalyzed Transformations
Ligands derived from this compound have proven to be effective in catalytic systems based on earth-abundant and cost-effective base metals like nickel and copper. The dicyclopentylphosphino moiety imparts a unique combination of steric hindrance and electron-donating character to the ligand, which is instrumental in stabilizing low-valent metal centers and promoting key steps in catalytic cycles, such as oxidative addition and reductive elimination.
In nickel catalysis , dicyclopentylphosphino-containing ligands have been employed in various cross-coupling reactions. The steric bulk of the cyclopentyl groups can facilitate the reductive elimination step, leading to higher product yields and faster reaction rates. For instance, in Suzuki-Miyaura couplings, the use of such ligands can enhance the efficiency of the reaction, particularly with challenging substrates. numberanalytics.comincatt.nl The ability of these ligands to stabilize Ni(0) species is also critical for the catalytic cycle's initiation and propagation. incatt.nl
Copper-catalyzed reactions also benefit from the use of dicyclopentylphosphino-derived ligands. These ligands can enhance the catalytic activity and selectivity in reactions such as hydroamination and conjugate additions. nih.gov The electronic properties of the phosphine ligand influence the reactivity of the copper center, while the steric bulk can control the stereoselectivity of the transformation. nih.govcatalysis.blog The development of copper catalysts with tailored phosphine ligands is an active area of research, aiming to replace more expensive precious metal catalysts in various organic transformations. beilstein-journals.orgnih.govd-nb.info
| Base Metal | Type of Transformation | Role of Dicyclopentylphosphino Ligand | Reference |
|---|---|---|---|
| Nickel | Suzuki-Miyaura Coupling | Enhances efficiency and stability of the Ni(0) catalyst. | numberanalytics.comincatt.nl |
| Nickel | Cross-electrophile Coupling | Improves yields for challenging substrates. | nih.gov |
| Copper | Hydroamination | Enhances reactivity and selectivity through ligand-substrate dispersion interactions. | nih.gov |
| Copper | Chan-Lam Coupling | Promotes chemoselective S-arylation. | nih.gov |
Au(III)-Mediated S-Arylation Reactions
While gold catalysis has traditionally been dominated by Au(I) species, the development of stable and reactive Au(III) complexes has opened up new avenues for catalytic transformations. Ligands derived from this compound have been explored in the context of Au(III)-mediated S-arylation reactions, which are of significant interest for the synthesis of aryl thioethers—a structural motif present in many pharmaceuticals and functional materials. nsf.govnih.gov
The role of the phosphine ligand in these reactions is multifaceted. It stabilizes the Au(III) center, preventing its decomposition and facilitating the catalytic cycle. awuahlab.com The steric and electronic properties of the dicyclopentylphosphino group can influence the rate and selectivity of the S-arylation process. acs.org Specifically, bulky and electron-donating phosphine ligands can promote the reductive elimination step, which is often the rate-determining step in Au(III) catalysis, leading to the formation of the desired C-S bond and regeneration of the active catalyst. rsc.orgchemrxiv.org
Recent studies have focused on the rational design of P,N-ligands for Au(III)-mediated S-arylation, where the phosphine moiety provides strong coordination to the gold center, and a nitrogen-containing group can modulate the electronic properties and steric environment of the complex. rsc.org Computational and experimental studies have shown that by fine-tuning the ligand structure, including the phosphine component, the efficiency and scope of Au(III)-catalyzed S-arylation can be significantly improved. rsc.orgchemrxiv.orgrsc.org
| Research Focus | Key Finding | Reference |
|---|---|---|
| Ligand-enabled Au(I)/Au(III) redox catalysis | Development of the first gold-catalyzed alkenylation and arylation of phosphorothioates. | nih.gov |
| In silico screening of P,N-ligands | Computational screening accelerated the discovery of more efficient Au(III) oxidative addition complexes for S-arylation. | rsc.orgchemrxiv.org |
| Chemoselective cysteine arylation | Au(III) organometallic complexes enable rapid and selective arylation of unprotected peptides and proteins. | nih.gov |
Exploration in Polymerization Processes
The application of this compound-derived ligands extends to the field of polymerization, where the structure of the ligand plays a critical role in controlling the properties of the resulting polymer. digitellinc.com In transition metal-catalyzed olefin polymerization, the ligand coordinated to the metal center influences the rate of monomer insertion, the chain transfer rate, and consequently, the molecular weight, branching, and tacticity of the polymer. acs.orgmdpi.com
While specific examples detailing the use of this compound itself in polymerization are not extensively documented, the broader class of phosphine ligands is crucial in this area. sigmaaldrich.com For instance, in palladium-catalyzed ethylene (B1197577) polymerization, phosphine-sulfonate ligands have been shown to be highly effective. acs.orgmdpi.com The steric bulk of the phosphine group, akin to the dicyclopentylphosphino moiety, can suppress chain transfer reactions, leading to the formation of high molecular weight linear polyethylene. acs.org
The electronic properties of the phosphine ligand also play a role in determining the catalyst's activity and the polymer's microstructure. catalysis.blog By systematically modifying the phosphine ligand, researchers can tune the catalytic performance to produce polymers with desired characteristics. The exploration of dicyclopentylphosphine-containing ligands in polymerization catalysis, therefore, represents a promising area for future research, with the potential to develop novel catalysts for the synthesis of advanced polymeric materials. acs.orgfigshare.com
| Polymerization Type | Role of Phosphine Ligand | Effect on Polymer Properties | Reference |
|---|---|---|---|
| Ethylene Polymerization (Palladium-catalyzed) | Suppresses β-hydride elimination. | Increases molecular weight and linearity. | acs.orgmdpi.com |
| Olefin Carbonylation (Palladium-catalyzed) | Controls chemoselectivity between copolymerization and hydroesterification. | Determines the ratio of ketone to ester functionalities in the polymer. | digitellinc.com |
| Ring-Opening Metathesis Polymerization (ROMP) | Stabilizes the active metal-alkylidene species. | Enables the polymerization of strained cyclic olefins. | sigmaaldrich.com |
Emerging Catalytic Roles in Sustainable Chemistry
In recent years, there has been a growing emphasis on the development of chemical processes that are more sustainable and environmentally friendly. Phosphine ligands, including those derived from this compound, are playing an increasingly important role in this transition by enabling catalytic systems that operate under milder conditions, utilize renewable feedstocks, and exhibit high atom economy. fiveable.me
Catalytic Systems for Biomass Valorization
The conversion of biomass into valuable chemicals and fuels, known as biomass valorization, is a key aspect of sustainable chemistry. rsc.org Phosphine-ligated metal catalysts are being actively investigated for their ability to promote the selective transformation of biomass-derived platform molecules. fudan.edu.cnresearchgate.net
For example, in the conversion of levulinic acid, a key platform chemical derived from lignocellulosic biomass, to γ-valerolactone (GVL), a versatile solvent and fuel additive, ruthenium-phosphine complexes have shown high efficacy. fudan.edu.cnresearchgate.net The phosphine ligand is crucial for the activity and selectivity of the catalyst in the hydrogenation of levulinic acid. researchgate.net While specific studies on dicyclopentylphosphine-containing catalysts in this area are emerging, the principles of ligand design suggest that their steric and electronic properties could be beneficial for such transformations. mpg.de
Furthermore, phosphine ligands are being explored in the depolymerization of lignin (B12514952), a complex aromatic polymer that is a major component of biomass. researchgate.net The development of efficient catalytic systems for lignin depolymerization is a significant challenge, and the tailored design of phosphine ligands is a promising strategy to achieve selective cleavage of the robust linkages within the lignin structure.
Integration into Green Chemistry Methodologies
The principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. um-palembang.ac.idchemistry-teaching-resources.com Catalysis is a cornerstone of green chemistry, and phosphine ligands are instrumental in developing catalysts that align with these principles. fiveable.me
One of the key metrics in green chemistry is atom economy , which measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. numberanalytics.comnwnu.edu.cn Catalytic reactions, particularly those employing well-designed phosphine ligands, can significantly improve atom economy by minimizing the formation of byproducts. chemistry-teaching-resources.comnumberanalytics.com Addition and isomerization reactions, which are often facilitated by phosphine-ligated catalysts, are inherently 100% atom-economical. chemistry-teaching-resources.comnwnu.edu.cn
The use of dicyclopentylphosphino-derived ligands can contribute to the development of greener catalytic methodologies by:
Enhancing catalyst activity and longevity: This reduces the amount of catalyst required and minimizes waste.
Enabling reactions under milder conditions: This lowers energy consumption. fiveable.me
Promoting high selectivity: This reduces the need for purification steps and minimizes the formation of unwanted side products.
The integration of these ligands into catalytic systems for aqueous-phase catalysis and the use of renewable solvents further enhances the green credentials of the chemical processes. rsc.org
Mechanistic Investigations of Catalytic Processes Involving Chlorodicyclopentylphosphine Derivatives
Elucidation of Reaction Pathways and Intermediates
Understanding the detailed reaction pathways and identifying the key intermediates are central to mechanistic chemistry. For catalytic cycles involving derivatives of chlorodicyclopentylphosphine, this involves examining the fundamental steps of oxidative addition, transmetalation, and reductive elimination.
Catalytic cross-coupling reactions, a major application for phosphine-ligated metal complexes, typically proceed through a well-defined cycle of elementary steps.
Oxidative Addition : This initial step involves the insertion of the metal center into a substrate bond (e.g., a carbon-halogen bond), which increases the metal's oxidation state and coordination number. wikipedia.orglibretexts.org The electron-rich nature of dicyclopentylphosphine (B1582035) ligands enhances the nucleophilicity of the metal center, generally promoting the rate of oxidative addition. tcichemicals.com Bulky phosphine (B1218219) ligands, such as those derived from this compound, facilitate the formation of low-coordinate, highly reactive species that are poised for oxidative addition. tcichemicals.comresearchgate.net
Transmetalation : In this step, an organic group is transferred from one metal (e.g., zinc, boron, or tin in Negishi, Suzuki, or Stille coupling, respectively) to the catalyst's metal center. The steric bulk of the dicyclopentylphosphino ligands can influence the rate and selectivity of this step by dictating the approach of the transmetalating agent.
Reductive Elimination : This is the final, product-forming step where two organic groups on the metal center couple and are eliminated from the coordination sphere, regenerating the active catalyst and decreasing the metal's oxidation state. wikipedia.orglibretexts.org The steric hindrance imposed by bulky phosphine ligands like dicyclopentylphosphine derivatives can promote reductive elimination by destabilizing the higher-coordinate intermediate, thus accelerating the turnover of the catalyst. tcichemicals.com For reductive elimination to occur, the groups being coupled must typically be in a cis orientation to each other within the metal's coordination sphere. libretexts.org
A significant challenge in mechanistic studies is the detection and characterization of short-lived, transient intermediates. These species often exist at very low concentrations but are critical to the catalytic cycle. The hallmark of nucleophilic phosphine catalysis, for instance, is the initial addition of the phosphine to an electrophile to generate a reactive zwitterionic intermediate. nih.gov In transition metal catalysis, monoligated complexes, which are often highly reactive but present in small amounts, can be crucial for reaction success. scispace.com Advanced spectroscopic techniques and trapping experiments are often required to obtain evidence for these fleeting species.
Kinetic and Thermodynamic Aspects of Catalytic Cycles
Quantitative analysis of reaction rates and energy profiles provides deeper insight into the factors controlling catalyst performance.
The specific influence of a dicyclopentylphosphine ligand would be evaluated by comparing the reaction rates of catalysts bearing this ligand against those with other phosphines, correlating the observed rates with the ligand's known electronic and steric parameters.
Table 1: Hypothetical Kinetic Data for a Cross-Coupling Reaction This table illustrates the type of data obtained from kinetic studies to compare ligand effects. Values are for illustrative purposes.
| Ligand | Initial Rate (M/s) | Reaction Half-life (min) | Rate-Limiting Step |
| Dicyclopentylphenylphosphine | 1.2 x 10⁻⁴ | 45 | Reductive Elimination |
| Triphenylphosphine | 3.5 x 10⁻⁵ | 150 | Oxidative Addition |
| Tri-tert-butylphosphine | 2.1 x 10⁻⁴ | 25 | Reductive Elimination |
For a catalyst containing a dicyclopentylphosphine derivative, DFT calculations could model the energy barriers for oxidative addition and reductive elimination. For instance, computational studies on Negishi cross-coupling have modeled the entire catalytic cycle, evaluating how interactions between the catalyst and reagents affect the energy barriers of the three fundamental steps. researchgate.net Such studies have shown that while some interactions may have a detrimental effect on the energetics of oxidative addition, they can favor reductive elimination. researchgate.net
Table 2: Example Energetic Data from a DFT Study on a Model Catalytic Cycle This table represents typical energetic data calculated for key steps in a catalytic process. Values are illustrative.
| Elementary Step | Intermediate | Transition State (TS) | Activation Energy (ΔG‡, kcal/mol) |
| Oxidative Addition | L-Pd(0) + R-X | [L-Pd(R)(X)]‡ | 15.2 |
| Transmetalation | L-Pd(R)(X) + R'-M | [L-Pd(R)(R')]‡ | 12.5 |
| Reductive Elimination | L-Pd(R)(R') | [L-Pd...R-R']‡ | 18.7 |
Spectroscopic and Computational Approaches to Mechanistic Understanding
A combination of experimental and theoretical methods is often necessary to build a complete mechanistic picture.
Spectroscopic Techniques : Nuclear Magnetic Resonance (NMR) spectroscopy (particularly ³¹P NMR for phosphine ligands), Infrared (IR) spectroscopy, and X-ray crystallography are invaluable for characterizing stable pre-catalysts and, in some cases, key intermediates. nih.govmdpi.com For example, NMR can be used to determine the ligation state of a metal complex in solution, such as whether it exists as a monoligated or bis-ligated species, which can be critical for reactivity. scispace.com
Computational Methods : As mentioned, computational techniques like DFT allow for the detailed study of transient species and transition states that are difficult or impossible to observe experimentally. acs.org These models can elucidate the non-intuitive effects of ligand structure on reaction outcomes and help rationalize observed selectivity. nih.gov By correlating computed structural or electronic parameters with experimentally observed reactivity, researchers can develop predictive models for catalyst design. nih.gov
Through the integrated application of these kinetic, thermodynamic, spectroscopic, and computational tools, a detailed understanding of catalytic processes involving this compound derivatives can be achieved, paving the way for the rational design of more efficient and selective catalysts.
In-situ Spectroscopic Monitoring (NMR, IR)
In-situ spectroscopic techniques are powerful tools for observing catalytic species directly under reaction conditions, providing real-time information about the formation, transformation, and decay of intermediates in a catalytic cycle. acs.orgresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR spectroscopy is particularly valuable for studying phosphine-catalyzed reactions. The chemical shift of the phosphorus nucleus is highly sensitive to its electronic environment, allowing for the identification of free phosphine ligands, metal-phosphine complexes, and various catalytic intermediates. elte.hunih.gov For instance, the coordination of a phosphine ligand to a metal center typically results in a significant downfield shift of the ³¹P NMR signal.
In a hypothetical catalytic cycle involving a palladium precursor and a phosphine ligand like dicyclopentylphosphine, one might expect to observe distinct ³¹P NMR signals for the initial Pd(0)-phosphine complex, oxidative addition products, and other intermediates. By monitoring the changes in the concentrations of these species over time, the kinetics of individual steps in the catalytic cycle can be elucidated.
Infrared (IR) Spectroscopy: In-situ IR spectroscopy is another vital technique, particularly for reactions involving functional groups with strong IR absorption bands, such as carbonyls (CO), isocyanates (NCO), or metal hydrides. acs.org The vibrational frequencies of these groups are sensitive to changes in the coordination environment of the catalyst. For example, in a carbonylation reaction, the stretching frequency of the CO ligand bound to a metal center can provide insights into the electronic properties of the catalyst and the nature of the bonding between the metal and the ligand. The formation of key catalytic intermediates can be monitored by observing the appearance and disappearance of characteristic IR bands. acs.orgresearchgate.net
Illustrative Data for In-situ Spectroscopic Monitoring:
| Catalytic Species | Technique | Characteristic Signal | Interpretation |
|---|---|---|---|
| Free Dicyclopentylphosphine | ³¹P NMR | ~ -10 ppm | Uncoordinated Ligand |
| Pd(0)-Dicyclopentylphosphine Complex | ³¹P NMR | ~ 25-35 ppm | Formation of Active Catalyst |
| Oxidative Addition Complex | ³¹P NMR | ~ 40-50 ppm | Substrate Activation |
| Metal-Carbonyl Intermediate | IR | 1950-2100 cm⁻¹ | Intermediate in Carbonylation |
DFT Calculations for Transition States and Intermediates
Density Functional Theory (DFT) calculations have become an indispensable tool for elucidating the detailed mechanisms of catalytic reactions. researchgate.netresearchgate.netrsc.org DFT allows for the computation of the geometries and energies of reactants, intermediates, transition states, and products along a proposed reaction pathway. This information provides a quantitative understanding of the reaction mechanism and can be used to predict the reactivity and selectivity of a catalyst.
By mapping the potential energy surface of a catalytic cycle, the rate-determining step can be identified as the one with the highest energy transition state. Furthermore, DFT calculations can shed light on the electronic and steric effects of ligands on the stability of intermediates and the energy barriers of transition states. researchgate.net For a bulky ligand like dicyclopentylphosphine, DFT could be used to quantify the steric hindrance around the metal center and its influence on substrate coordination and subsequent transformations. tcichemicals.com
Illustrative Data from DFT Calculations:
| Step in Catalytic Cycle | Species | Relative Free Energy (kcal/mol) |
|---|---|---|
| Reactants | PdL₂ + Substrate | 0.0 |
| Transition State 1 (TS1) | [Oxidative Addition] | +18.5 |
| Intermediate 1 | Oxidative Addition Product | -5.2 |
| Transition State 2 (TS2) | [Migratory Insertion] | +22.1 |
| Intermediate 2 | Migratory Insertion Product | -10.8 |
| Transition State 3 (TS3) | [Reductive Elimination] | +15.7 |
| Products | PdL₂ + Product | -25.0 |
Stereochemical Control Mechanisms in Asymmetric Catalysis
Asymmetric catalysis, the synthesis of chiral molecules using a chiral catalyst, is a cornerstone of modern organic chemistry. Chiral phosphine ligands are among the most successful classes of ligands for achieving high enantioselectivity in a wide range of transition metal-catalyzed reactions.
Origins of Enantioselectivity in Chiral Phosphine Systems
The enantioselectivity in a reaction catalyzed by a chiral metal-phosphine complex arises from the different energy barriers of the transition states leading to the two possible enantiomeric products. The chiral ligand creates a chiral environment around the metal center, which leads to diastereomeric transition states with different energies. The enantiomeric excess of the product is determined by the energy difference (ΔΔG‡) between these two transition states.
The chirality of the phosphine ligand can originate from various sources, including a chiral backbone, atropisomerism (in the case of biaryl phosphines), or a stereogenic phosphorus atom. The specific structural features of the chiral ligand dictate the three-dimensional arrangement of the substituents around the metal center, which in turn influences how the substrate approaches and binds to the catalyst.
Ligand-Substrate Interactions Governing Chirality Transfer
The transfer of chirality from the ligand to the product is governed by a complex interplay of steric and electronic interactions between the chiral ligand and the substrate in the transition state.
Steric Interactions: Bulky substituents on the chiral ligand can create steric hindrance that favors one orientation of the substrate over the other. This steric repulsion forces the substrate to adopt a specific conformation when it coordinates to the metal center, thereby directing the subsequent bond-forming step to occur on one face of the substrate, leading to the preferential formation of one enantiomer.
Electronic Interactions: Non-covalent interactions such as π-π stacking, hydrogen bonding, and dipole-dipole interactions between the ligand and the substrate can also play a crucial role in stabilizing one diastereomeric transition state over the other. These attractive interactions can help to lock the substrate into a specific orientation, enhancing the transfer of chirality.
The precise nature of these interactions is highly dependent on the specific ligand, substrate, and reaction conditions. Computational studies are often employed to model these interactions and to rationalize the observed enantioselectivity.
Spectroscopic Characterization Methodologies for Chlorodicyclopentylphosphine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-invasive analytical tool for investigating organophosphorus compounds, benefiting from the high natural abundance and receptivity of both ¹H and ³¹P nuclei. acs.orgosti.gov It provides comprehensive data on the structure, dynamics, and coordination behavior of these compounds in solution.
Proton (¹H) NMR for Structural Elucidation
Proton (¹H) NMR spectroscopy is fundamental for confirming the presence and structure of the cyclopentyl rings attached to the phosphorus atom in chlorodicyclopentylphosphine. The spectrum provides information based on the chemical shift, integration, and multiplicity of the proton signals.
Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Cyclopentyl CH (α to P) | ~1.8 - 2.5 | Multiplet |
| Cyclopentyl CH₂ (β, γ to P) | ~1.2 - 1.8 | Multiplet |
Note: Chemical shifts are relative to tetramethylsilane (B1202638) (TMS) and can vary based on solvent and concentration. The ranges are estimated based on typical values for alkylphosphines.
Phosphorus (³¹P) NMR for Phosphine (B1218219) Moiety Analysis
Phosphorus-31 (³¹P) NMR is the most direct method for analyzing the phosphorus center in phosphines and their derivatives. numberanalytics.com The chemical shift (δ) in ³¹P NMR is highly sensitive to the electronic and steric environment of the phosphorus atom, making it an excellent tool for identifying the compound and monitoring its reactions, such as oxidation or coordination to a metal center. magritek.com
For this compound, a tertiary phosphine halide, the ³¹P nucleus is expected to resonate in a specific downfield region. A reported experimental value places the chemical shift at approximately 141.9 ppm. doi.org This is consistent with the general chemical shift ranges for chlorophosphines. science-and-fun.de Upon coordination to a metal or oxidation, this chemical shift would be expected to change significantly, providing clear evidence of a chemical transformation. For instance, the oxidation of a tertiary phosphine to its corresponding phosphine oxide typically results in a downfield shift. magritek.com
Table 2: Reported and Typical ³¹P NMR Chemical Shifts
| Compound Type | Example/Species | Chemical Shift (δ, ppm) |
|---|---|---|
| Tertiary Phosphine Halide | This compound | 141.9 doi.org |
| Tertiary Phosphine | Tricyclohexylphosphine | 9.95 magritek.com |
| Tertiary Phosphine Oxide | Tricyclohexylphosphine oxide | 47.3 magritek.com |
| Coordinated Phosphine Ligand | 1,3-Bis((dicyclopentylphosphino)methyl)benzene | ~50-55 |
Note: Chemical shifts are typically referenced to an external 85% H₃PO₄ standard.
Carbon (¹³C) NMR and Other Nuclei for Comprehensive Structural Data
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. savemyexams.com In this compound, each unique carbon atom in the cyclopentyl rings will produce a distinct signal. savemyexams.com The carbon atoms directly bonded to phosphorus will exhibit coupling (¹JPC), which appears as a doublet, while carbons further away will show smaller couplings (²JPC, ³JPC).
The ¹³C NMR spectrum will feature signals in the aliphatic region. The α-carbon (directly attached to P) is expected to be the most downfield of the cyclopentyl carbons due to the influence of the attached phosphorus atom.
Table 3: Expected ¹³C NMR Resonances for this compound
| Carbon Environment | Expected Chemical Shift (δ, ppm) | P-C Coupling |
|---|---|---|
| Cyclopentyl C (α to P) | ~35 - 45 | ¹JPC |
| Cyclopentyl C (β to P) | ~25 - 35 | ²JPC |
| Cyclopentyl C (γ to P) | ~25 - 30 | ³JPC |
Note: These are estimated ranges. The exact values depend on the solvent and specific molecular geometry.
Advanced NMR Techniques for Ligand Dynamics and Coordination
Beyond standard one-dimensional techniques, a variety of advanced 2D NMR experiments can be employed to study the dynamics and coordination chemistry of this compound and its derivatives. numberanalytics.com
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of directly bonded nuclei, such as ¹H and ¹³C, or ¹H and ³¹P. A ¹H-¹³C HSQC spectrum would definitively assign which protons are attached to which carbons in the cyclopentyl rings. A ¹H-³¹P HSQC is particularly useful for identifying protons coupled to the phosphorus nucleus. acs.orgosti.govnih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of nuclei. For a metal complex of a dicyclopentylphosphine (B1582035) ligand, NOESY can help determine the three-dimensional structure and the orientation of the cyclopentyl groups relative to other ligands in the coordination sphere. rsc.orgpsu.edu
EXSY (Exchange Spectroscopy): This technique is used to investigate dynamic processes, such as chemical exchange or conformational changes occurring on the NMR timescale. nih.govnsf.gov For a metal complex involving a dicyclopentylphosphine ligand, EXSY could be used to study ligand dissociation/association equilibria or fluxional processes where the ligand changes its coordination mode. researchgate.netresearchgate.net
DOSY (Diffusion-Ordered Spectroscopy): DOSY separates NMR signals of different species in a mixture based on their diffusion coefficients, which relate to their size and shape. science.gov This "NMR chromatography" can distinguish a free ligand from a coordinated ligand or identify different species in a reaction mixture without physical separation. acs.orgosti.gov
Vibrational Spectroscopy
Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its constituent bonds. The most diagnostic bands include the C-H stretches of the cyclopentyl groups and the P-Cl stretch.
C-H Stretching: The aliphatic C-H bonds of the cyclopentyl rings will give rise to strong absorption bands in the region of 2850-3000 cm⁻¹. libretexts.org
P-Cl Stretching: The vibration of the phosphorus-chlorine bond is expected to produce a characteristic absorption in the lower frequency (fingerprint) region of the spectrum. For compounds containing a single P-Cl bond, this stretch typically appears in the range of 450-550 cm⁻¹.
Table 4: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Bond Vibration | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Cyclopentyl C-H | Stretch | 2850 - 3000 | Strong |
| Cyclopentyl CH₂ | Bend (Scissoring) | ~1450 - 1470 | Medium |
| Phosphorus-Chlorine | Stretch | ~450 - 550 | Medium to Strong |
Note: Frequencies can be influenced by the physical state of the sample (solid, liquid, or gas) and intermolecular interactions.
Raman Spectroscopy for Vibrational Fingerprinting
Raman spectroscopy is a non-destructive analytical technique that provides detailed information about the vibrational modes of a molecule, effectively serving as a unique molecular "fingerprint". nih.gov The technique involves illuminating a sample with a monochromatic laser and detecting the inelastically scattered light. renishaw.com The energy shifts between the incident and scattered photons correspond to the energies of specific molecular vibrations, such as bond stretching and bending. wiley-vch.de
For this compound, the Raman spectrum is expected to be characterized by a series of distinct bands corresponding to the vibrations of its constituent functional groups. The primary vibrational modes would include C-H and C-C vibrations within the cyclopentyl rings, as well as vibrations involving the phosphorus and chlorine atoms. wiley-vch.de The frequencies of these vibrations are determined by the masses of the atoms and the strength of the chemical bonds connecting them. wiley-vch.de
2800-3000 cm⁻¹ : This region is characteristic of the symmetric and asymmetric stretching vibrations of the C-H bonds within the cyclopentyl rings. Data from derivatives show strong absorptions in this area (e.g., 2954, 2924, 2849 cm⁻¹), which would be Raman active. researchgate.net
1440-1480 cm⁻¹ : Peaks in this range are typically assigned to the scissoring and bending modes of CH₂ groups in the aliphatic rings. researchgate.net
~1000-1100 cm⁻¹ : This region often contains C-C stretching modes of the cyclopentyl ring skeleton.
400-800 cm⁻¹ : This lower frequency region is where vibrations involving heavier atoms and weaker bonds, such as P-C and P-Cl stretching, are expected to appear. The P-Cl stretch, in particular, is a key diagnostic peak for this molecule.
By analyzing the precise positions and relative intensities of these bands, one can confirm the presence of the dicyclopentylphosphine moiety and the phosphorus-chlorine bond. nih.govrenishaw.com Any deviation from the expected spectrum can indicate the presence of impurities or derivative products.
| Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Structural Unit |
|---|---|---|
| 2800 - 3000 | C-H Stretching | Cyclopentyl Rings (-C₅H₉) |
| 1440 - 1480 | CH₂ Bending/Scissoring | Cyclopentyl Rings (-C₅H₉) |
| ~1030 | C-C Ring Stretching | Cyclopentyl Rings (-C₅H₉) |
| 650 - 750 | P-C Stretching | P-(C₅H₉)₂ |
| 450 - 550 | P-Cl Stretching | P-Cl |
Mass Spectrometry
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. sigmaaldrich.com
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) measures the m/z ratio with extremely high accuracy (typically to four or more decimal places). scbt.com This precision allows for the determination of a compound's exact mass, which can be used to unequivocally establish its elemental composition and molecular formula. libretexts.org While multiple different chemical formulas can result in the same nominal mass (integer mass), their exact masses differ due to the mass defect of their constituent atoms. scbt.com
For this compound, the molecular formula is C₁₀H₁₈ClP. libretexts.orgdocbrown.info Using the exact masses of the most abundant isotopes (¹H, ¹²C, ³¹P, and ³⁵Cl), the theoretical monoisotopic mass can be calculated with high precision. An HRMS measurement of the molecular ion [M]⁺ that matches this theoretical value within a narrow tolerance (e.g., <5 ppm) provides strong evidence for the assigned molecular formula. malvernpanalytical.com This technique is crucial for distinguishing this compound from any potential isomers or compounds of different formulas that happen to share the same nominal mass of 204.
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₁₈ClP |
| Nominal Mass | 204 u |
| Theoretical Monoisotopic Mass (for C₁₀H₁₈³⁵ClP) | 204.08328 u |
| Expected [M+H]⁺ Ion | 205.09111 u |
Fragmentation Pattern Analysis for Structural Insights
In a mass spectrometer, particularly when using techniques like electron ionization (EI), the molecular ion [M]⁺ is energetically unstable and tends to break apart into smaller, characteristic fragment ions. libretexts.orguni-ulm.de The resulting fragmentation pattern provides a roadmap of the molecule's structure, revealing its building blocks and how they are connected. uhu-ciqso.es
The fragmentation of this compound would be expected to proceed via the cleavage of its weakest bonds. Key predicted fragmentation pathways include:
Loss of a Chlorine Radical: Cleavage of the P-Cl bond would yield a prominent fragment ion [C₁₀H₁₈P]⁺ at m/z 169.
Loss of a Cyclopentyl Radical: Cleavage of a P-C bond would result in the loss of a cyclopentyl group (C₅H₉•), producing an ion [C₅H₉ClP]⁺ at m/z 135.
Formation of the Ethyl Cation: A common fragmentation pathway for alkyl chains can lead to the formation of smaller, stable carbocations. The ethyl cation [C₂H₅]⁺ at m/z 29 is a plausible fragment from the breakdown of the cyclopentyl rings. mdpi.com
Analysis of the masses and relative abundances of these and other fragments allows for the reconstruction of the original molecular structure, confirming the presence of the two cyclopentyl groups and the chlorine atom attached to the central phosphorus atom.
| m/z Value | Proposed Fragment Ion | Proposed Neutral Loss |
|---|---|---|
| 204 | [C₁₀H₁₈ClP]⁺ (Molecular Ion) | - |
| 169 | [C₁₀H₁₈P]⁺ | Cl• |
| 135 | [C₅H₉ClP]⁺ | C₅H₉• |
| 69 | [C₅H₉]⁺ | C₅H₉ClP• |
| 44 | [CONH₂]⁺ or [CH₂NO]⁺ (from amide derivative) | CH₃CH₂• |
Note: The fragment at m/z 44 is noted from the mass spectrum of a propanamide derivative and illustrates a common fragmentation type in related structures. mdpi.com
X-ray Diffraction Analysis
X-ray diffraction (XRD) is the definitive technique for determining the three-dimensional arrangement of atoms within a crystalline solid. ncl.ac.ukucmerced.edu It relies on the principle that a crystal lattice diffracts a beam of X-rays in a predictable pattern, which can be analyzed to determine atomic positions, bond lengths, and bond angles. arxiv.org
Single Crystal X-ray Diffraction for Solid-State Structure Determination
Single-crystal X-ray diffraction (SC-XRD) provides the most precise and unambiguous structural information for a molecule in the solid state. rsc.org The analysis requires a well-ordered single crystal of the compound. The resulting data allows for the creation of a three-dimensional model of the molecule, confirming its connectivity, conformation (the spatial arrangement of its atoms), and stereochemistry.
For this compound, which is a liquid at ambient temperature, obtaining a single crystal would require low-temperature crystallization. libretexts.org Given that the compound can be pyrophoric and air-sensitive, special handling techniques, such as using a perfluorinated oil and an inert atmosphere, would be necessary during crystal mounting and data collection. A successful SC-XRD analysis would provide precise measurements of:
P-Cl and P-C bond lengths.
C-P-C and Cl-P-C bond angles.
The conformation of the two cyclopentyl rings (e.g., envelope or twist conformations).
This level of detail is unattainable by other analytical methods and is considered the gold standard for structural elucidation.
| Structural Parameter | Description | Significance |
|---|---|---|
| Unit Cell Dimensions | The lengths and angles of the smallest repeating unit of the crystal lattice. | Defines the basic crystal system and packing. |
| Bond Lengths (e.g., P-Cl, P-C) | The precise distance between the nuclei of bonded atoms. | Confirms covalent bonding and provides insight into bond order. |
| Bond Angles (e.g., C-P-C) | The angle formed between three connected atoms. | Defines the molecular geometry around the central phosphorus atom. |
| Torsion Angles | The dihedral angle describing the rotation around a chemical bond. | Determines the 3D conformation of the cyclopentyl rings. |
Powder X-ray Diffraction for Crystalline Phase Analysis
Powder X-ray diffraction (PXRD) is used to analyze a polycrystalline or powdered sample. arxiv.org Instead of the discrete spots seen in single-crystal diffraction, a powder sample produces a characteristic pattern of diffraction peaks (a diffractogram) at different angles. This pattern serves as a unique fingerprint for a specific crystalline phase. ncl.ac.uk
The primary applications of PXRD in the context of this compound would be for a solidified sample. Its uses include:
Phase Identification: The experimental PXRD pattern can be compared to a reference database or a pattern simulated from single-crystal data to confirm the identity of the crystalline phase.
Purity Analysis: The presence of sharp, unexpected peaks in the diffractogram can indicate the existence of crystalline impurities.
Polymorph Screening: If this compound can crystallize into multiple different solid forms (polymorphs), PXRD is the principal technique used to identify and distinguish between them.
Amorphous vs. Crystalline Content: A broad, featureless "halo" in the pattern indicates the presence of amorphous (non-crystalline) material, while sharp peaks signify crystallinity.
PXRD is a crucial quality control tool in chemical synthesis, ensuring the consistency and purity of the final solid product.
Advanced Spectroscopic Techniques for In-situ and Real-time Studies
The evolution of advanced spectroscopic techniques has opened new avenues for the in-depth analysis of chemical reactions as they occur. nih.gov For organophosphorus compounds like this compound and its derivatives, these in-situ and real-time methods are invaluable for understanding reaction mechanisms, identifying transient intermediates, and optimizing reaction conditions. tandfonline.comnih.gov The ability to monitor reactions directly within the reaction vessel provides a continuous stream of data, offering a more complete picture than traditional offline analytical methods. magritek.com
Applications in Monitoring Reaction Progress
Nuclear Magnetic Resonance (NMR) Spectroscopy: 31P NMR spectroscopy is a particularly powerful tool for studying reactions of phosphine-containing compounds. magritek.commagritek.com Its non-invasive nature allows for the direct observation of phosphorus species in the reaction medium under an inert atmosphere, which is critical for air-sensitive compounds. magritek.commagritek.com Real-time 31P NMR can be used to track the consumption of reactants and the formation of products and intermediates. For instance, the oxidation of phosphine ligands can be monitored over several hours, providing kinetic data on the reaction progress. magritek.commagritek.com In catalytic cycles, 31P NMR helps in identifying the resting state of the catalyst and observing the formation of phosphine oxides, which can indicate catalyst deactivation. nih.govru.nl For example, in situ 31P NMR has been used to monitor the reduction of phosphine oxides back to the active phosphine catalyst in catalytic Appel reactions. ru.nl
UV-Visible (UV-Vis) Spectroscopy: This technique is often paired with other methods like mass spectrometry to monitor catalyst activation and reaction progress. uvic.caresearchgate.net Changes in the UV-Vis spectrum can indicate the formation and consumption of different metal-ligand complexes. For example, the activation of palladium precatalysts with phosphine ligands can be followed in real-time, allowing for the optimization of catalyst preparation protocols. uvic.ca
Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is highly sensitive and ideal for detecting charged species in a catalytic reaction. uvic.ca It has been instrumental in elucidating the various species formed during catalyst activation. uvic.caresearchgate.net By using charge-tagged phosphine ligands, even neutral catalyst systems can be studied. uvic.ca Real-time ESI-MS analysis allows for the rapid detection of reaction intermediates and products, with the ability to monitor reactions at very short time intervals. shimadzu.comshimadzu.com
Infrared (IR) and Raman Spectroscopy: In-situ Fourier Transform Infrared (FTIR) spectroscopy is another valuable technique for monitoring the progress of reactions involving organophosphorus compounds, such as phosphorylations. tandfonline.com Raman spectroscopy, which can be interfaced with continuous-flow reactors, allows for the inline monitoring of reactions by tracking unique vibrational bands of reactants and products. nih.gov This provides a simple and rapid method for optimizing reaction conditions and ensuring consistent product quality. nih.gov
A summary of these techniques for monitoring reaction progress is presented in the table below.
| Spectroscopic Technique | Application in Monitoring Reactions with Phosphine Ligands | Key Findings from In-situ Studies |
| 31P NMR Spectroscopy | Real-time tracking of phosphine oxidation and participation in catalytic cycles. magritek.commagritek.com | Identification of catalyst resting states and phosphine oxide formation. nih.gov Quantitative kinetic data on ligand consumption. magritek.com |
| UV-Visible Spectroscopy | Monitoring the activation of metal precatalysts by phosphine ligands. uvic.caresearchgate.net | Elucidation of the formation of various palladium-phosphine complexes during catalyst activation. uvic.ca |
| Mass Spectrometry (ESI-MS) | Real-time detection of charged intermediates and products in catalytic reactions. uvic.caresearchgate.net | Characterization of catalyst speciation and understanding activation pathways. uvic.caresearchgate.net |
| FTIR & Raman Spectroscopy | In-situ monitoring of functional group transformations in reactions like phosphorylations and in continuous-flow processes. tandfonline.comnih.gov | Optimization of reaction conditions and real-time quality control. nih.gov |
Fluorescence Microscopy for Single-Molecule Catalysis
Single-molecule fluorescence microscopy has emerged as a powerful tool to study catalytic processes at the nanoscale, providing insights that are often obscured by ensemble-averaging in conventional measurements. rsc.orgcityu.edu.hk This technique allows for the direct observation of individual catalytic turnovers on a single nanocatalyst in real-time. rsc.org
The application of single-molecule fluorescence microscopy to study catalysis involving this compound and its derivatives would rely on labeling the phosphine ligand or a substrate with a fluorescent dye. The fluorescence signal can then be used to monitor the binding of the substrate to a catalytic center, the chemical transformation, and the release of the product. This approach can reveal heterogeneities in catalytic activity among different catalyst particles and fluctuations in the catalytic rate of a single particle over time. rsc.org
Principles and Applications: The technique typically utilizes Total Internal Reflection Fluorescence (TIRF) microscopy to minimize background fluorescence and enhance the signal from single molecules at a surface. stfc.ac.uk By observing the fluorescence bursts from individual fluorophore-labeled molecules, one can directly count catalytic events. This has been applied to study various nanocatalytic systems, including metal nanoparticles and carbon nanotubes. rsc.org
For a hypothetical catalytic reaction where a derivative of this compound is part of a metal complex immobilized on a surface, a substrate could be labeled with a fluorophore. The binding of the substrate to the catalytic site could alter the fluorescence properties of the dye (e.g., intensity, lifetime, or polarization), signaling the start of a reaction. The subsequent product release would restore the initial fluorescence state, allowing for the real-time tracking of individual catalytic cycles.
Potential Insights for this compound Catalysis: Studying catalysis involving this compound at the single-molecule level could provide unprecedented details about:
Active Site Heterogeneity: Quantifying the differences in catalytic activity between individual catalyst molecules.
Catalyst Dynamics: Observing real-time changes in catalytic activity and correlating them with potential structural dynamics of the catalyst complex.
While the direct application of single-molecule fluorescence microscopy to this compound catalysis is a subject for future research, the principles and methodologies are well-established in the broader field of catalysis. rsc.orgnih.gov The development of fluorescently labeled derivatives of this compound would be the first step towards harnessing this powerful technique to unravel the intricate details of its catalytic mechanisms.
Computational Chemistry in Chlorodicyclopentylphosphine Research
Theoretical Prediction of Molecular Structures and Energetics
The foundation of understanding a molecule's chemical behavior lies in accurately predicting its three-dimensional structure and energetic properties. Computational chemistry offers a suite of tools to model these fundamental characteristics with high precision.
Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. q-chem.comarxiv.org It is particularly effective for calculating the ground-state properties of molecules like chlorodicyclopentylphosphine and its coordination complexes. DFT calculations allow for the optimization of molecular geometries to find the most stable (lowest energy) conformation.
A key application of DFT in the study of phosphine (B1218219) ligands is the quantification of their steric and electronic properties. For instance, in studies of gold-catalyzed reactions, DFT has been used to calculate the "percent buried volume" (%VBur) for various phosphine ligands, including dicyclopentylphosphine (B1582035) (PCp2) derivatives. rsc.org This metric quantifies the steric bulk of a ligand when coordinated to a metal center. By calculating these ground-state properties, researchers can correlate a ligand's structure with its subsequent performance in a catalytic reaction. These computational models are often validated by comparing the calculated structures with experimental data obtained from techniques like X-ray crystallography.
| Phosphine Moiety | Abbreviation | Computed %VBur |
|---|---|---|
| Dicyclopentylphosphine | PCp2 | 68.3 |
| Dicyclohexylphosphine | PCy2 | 72.5 |
| Di-tert-butylphosphine | PtBu2 | 72.2 |
| Diadamantylphosphine | PAd2 | 80.9 |
Quantum chemistry calculations, including but not limited to DFT, provide a detailed picture of a molecule's electronic structure. github.iowikipedia.org This involves determining the distribution of electrons within the molecule, the energies of the molecular orbitals (like the HOMO and LUMO), and the nature of chemical bonds. For this compound, understanding its electronic structure is crucial for predicting its behavior as a ligand.
The phosphorus atom in this compound possesses a lone pair of electrons, which is fundamental to its ability to coordinate to metal centers. Quantum chemistry calculations can quantify the energy and spatial distribution of this lone pair. Furthermore, the electronic properties of the cyclopentyl groups and the electron-withdrawing chlorine atom significantly influence the ligand's σ-donating and π-accepting capabilities. These properties dictate the strength and nature of the metal-phosphorus bond in a catalyst complex, which in turn affects the catalyst's stability and reactivity. pennylane.ai Advanced calculations can also model how the electronic structure changes upon coordination to a metal, providing insights into the charge transfer and bonding interactions that define the resulting complex. researchgate.net
Modeling of Reaction Mechanisms and Transition States
Beyond static molecules, computational chemistry excels at mapping the entire course of a chemical reaction. This involves identifying intermediates and, crucially, the high-energy transition states that control the reaction rate and outcome.
Phosphine ligands like those derived from this compound are central to many catalytic cycles. Computational methods, particularly DFT, are routinely used to elucidate the step-by-step mechanism of these complex processes. escholarship.org Researchers can model the entire catalytic cycle, including substrate coordination, oxidative addition, migratory insertion, and reductive elimination.
For example, the mechanism of a gold(III)-catalyzed S-arylation reaction involving a P,N-ligand with a dicyclopentylphosphine (PCp2) moiety has been computationally elucidated. rsc.org The study detailed the key steps of the reaction pathway:
Reversible Coordination: The thiol substrate coordinates to the Au(III) center of the catalyst complex.
Reductive Elimination (Transition State): From this intermediate, the reaction proceeds through a transition state (TSRE) where the C(sp²)–S bond is formed.
Product Formation: This irreversible step leads to an intermediate containing the S-arylated product and a Au(I) species, which then dissociates.
By calculating the energy of each intermediate and transition state along the reaction coordinate, a complete energy profile can be constructed. smu.edu This profile reveals the rate-determining step of the cycle and provides a molecular-level understanding of how the dicyclopentylphosphine ligand influences each stage of the catalytic process. nih.gov
| Stage | Description | Computational Insight |
|---|---|---|
| Intermediate 1 (Int1) | Reversible coordination of the thiol substrate to the metal center. | Geometry and binding energy of the coordinated substrate. |
| Transition State (TSRE) | The highest energy point leading to C-S bond formation. | Activation energy barrier, which determines the reaction rate. |
| Intermediate 2 (Int2) | Complex formed after irreversible reductive elimination. | Thermodynamic driving force of the key bond-forming step. |
| Products (PAr + PAu) | Dissociated S-arylated product and the regenerated catalyst precursor. | Overall reaction energy and catalyst turnover potential. |
A major goal of computational catalysis research is to predict not just whether a reaction will occur, but also how fast (reactivity) and with what outcome (selectivity). pitt.edursc.org Computational models can explain and predict how modifying a ligand like this compound will affect a catalytic reaction.
For instance, by comparing the calculated activation energy barriers for different ligands, researchers can predict which ligand will lead to a faster reaction. In the aforementioned S-arylation study, DFT calculations were used to compare the performance of ligands with varying steric bulk, including derivatives of dicyclopentylphosphine, dicyclohexylphosphine, and diadamantylphosphine. rsc.org The results showed how the steric hindrance of the phosphine ligand could influence the energetics of the catalytic cycle, thereby affecting reactivity and selectivity. Such predictive models allow for the rational design of catalysts, moving beyond simple trial-and-error experimentation. nih.govchemrxiv.org
Ligand Design and Optimization via Computational Approaches
The ultimate application of these computational insights is the de novo design and optimization of ligands for specific chemical transformations. helsinki.fi Instead of synthesizing a large library of ligands, chemists can first screen them in silico to identify the most promising candidates. rsc.org
This process often involves:
Defining a Target: Identifying a specific catalytic property to improve, such as reaction rate, yield, or selectivity.
Virtual Library Creation: Generating a diverse set of virtual ligands by systematically modifying a core structure, such as the dicyclopentylphosphine scaffold. Modifications could include changing the cyclopentyl rings to other cyclic or acyclic groups.
High-Throughput Screening: Using computational models to rapidly calculate key descriptors (e.g., %VBur, activation energies) for each ligand in the virtual library.
Candidate Selection: Identifying a small number of top-performing ligands based on the computational screening for subsequent experimental synthesis and testing.
This approach of using computational screening to inform experimental work accelerates the discovery of new and improved catalysts. researchgate.net By leveraging the predictive power of quantum chemistry and machine learning, the design of ligands based on the this compound framework can be systematically optimized for a desired catalytic application, saving immense resources and fostering innovation. biorxiv.orgrsc.org
Rational Design of Sterically and Electronically Tuned Ligands
The rational design of phosphine ligands is a cornerstone of modern catalysis research, aiming to create ligands with precisely tailored steric and electronic properties to optimize catalyst performance. rsc.orgacs.orgacs.orgnih.govresearchgate.net Computational methods are central to this endeavor, allowing for the systematic exploration of how modifications to a ligand's structure, such as with this compound, influence its behavior in a catalytic cycle.
Key to this process is the ability to modulate the steric and electronic characteristics of the ligand. Steric bulk, often quantified by parameters like the cone angle, can be adjusted to control the coordination environment around the metal center, influencing substrate binding and product release. nih.gov Simultaneously, the electronic properties, such as the ligand's donor or acceptor ability, can be fine-tuned to modulate the reactivity of the metal center. acs.org For instance, the introduction of electron-donating or electron-withdrawing groups can significantly alter the catalytic activity. rsc.orgacs.org
Computational studies enable the prediction of these properties before a ligand is synthesized, saving considerable time and resources. researchgate.net By calculating parameters such as the Tolman electronic parameter (TEP), researchers can quantitatively assess the electronic nature of a designed ligand. acs.org This predictive power allows for the creation of extensive virtual libraries of ligands with diverse steric and electronic profiles, from which promising candidates can be selected for experimental validation. acs.orgnih.gov
Recent research highlights the successful application of this approach. For example, in the development of catalysts for the silyl-Heck reaction, a series of diaryl-tert-butyl phosphine ligands were computationally designed with varied electronic and steric properties. acs.orgnih.gov This led to the identification of a second-generation ligand that significantly improved reaction yields by suppressing undesirable side reactions. acs.orgnih.gov Similarly, the design of ylide-substituted phosphines has benefited from computational insights into how steric protection and ligand rigidity impact catalytic activity. rsc.org
Table 1: Computationally Guided Ligand Design Strategies
| Design Strategy | Targeted Property | Computational Tool/Parameter | Desired Outcome |
| Introduction of bulky substituents | Steric Hindrance | Cone Angle Calculation | Enhanced catalyst stability and selectivity |
| Modification of aryl groups | Electronic Effects | Tolman Electronic Parameter (TEP) | Optimized metal center reactivity |
| Creation of rigid ligand backbones | Conformational Control | Energy Minimization Calculations | Reduced catalyst deactivation pathways |
| Installation of labile coordinating bases | Ligand Dissociation | Binding Energy Calculations | Facilitation of substrate coordination |
This synergy between computational prediction and experimental verification accelerates the discovery of novel, high-performance catalysts for a wide range of chemical transformations.
Virtual Screening and De Novo Ligand Design Principles
Virtual screening and de novo design represent advanced computational strategies for discovering novel phosphine ligands. chemrxiv.orgrsc.orgacs.orguib.no These methods leverage computational power to explore vast chemical spaces, identifying promising ligand candidates that might not be conceived through traditional, intuition-based approaches. rwth-aachen.de
Virtual screening involves the computational evaluation of large databases of existing or virtual compounds to identify those with desired properties. chemrxiv.org For phosphine ligands, this could involve screening for specific steric and electronic parameters, or for their predicted performance in a particular catalytic reaction. rsc.org A key advantage of this approach is the ability to rapidly assess thousands of potential ligands, narrowing the field for more detailed computational and experimental investigation. chemrxiv.org
De novo design, on the other hand, involves the algorithmic construction of novel molecules from scratch, guided by a set of desired properties. acs.orguib.no This approach can lead to the discovery of entirely new ligand scaffolds with optimized performance characteristics. acs.org For example, a de novo design experiment might aim to generate a phosphine ligand with a specific cone angle and electronic character to maximize the efficiency of a given reaction.
A powerful strategy that combines elements of both approaches is virtual ligand-assisted (VLA) screening. chemrxiv.orgrsc.org This method employs a "virtual ligand," a computational construct that can be tuned to represent the electronic and steric effects of real ligands. chemrxiv.orgrsc.orgacs.org By systematically varying the parameters of the virtual ligand, researchers can map out the optimal properties for a given catalytic transformation. chemrxiv.org This information can then be used to select real ligands from a database or to guide the de novo design of new ones. chemrxiv.orgrsc.org
The application of these principles has been demonstrated in the context of the Suzuki-Miyaura cross-coupling reaction, where VLA screening was used to identify phosphine ligands with high chemoselectivity. chemrxiv.orgrsc.org By understanding the optimal electronic and steric features, researchers were able to successfully identify several highly effective ligands. chemrxiv.orgrsc.org
Table 2: Comparison of Virtual Screening and De Novo Design
| Feature | Virtual Screening | De Novo Design |
| Starting Point | Existing or virtual compound libraries | Atomic fragments or building blocks |
| Process | Filtering and ranking of pre-existing structures | Algorithmic construction of new molecules |
| Primary Goal | Identify promising candidates from a known chemical space | Generate novel molecular structures with optimized properties |
| Key Advantage | High-throughput evaluation of large datasets | Potential to discover entirely new and non-intuitive ligand scaffolds |
These computational design principles are transforming the field of catalyst development, enabling a more rational and efficient search for the next generation of high-performance phosphine ligands.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a powerful computational lens through which to examine the time-dependent behavior of chemical systems, including the intricate interactions of this compound in solution and when complexed with metal centers. 3ds.comreadthedocs.ioresearchgate.net These simulations model the physical movements of atoms and molecules over time, offering insights into dynamic processes that are often inaccessible to static computational methods or experimental techniques alone. 3ds.comresearchgate.netmdpi.com
By solving the equations of motion for a system of particles, MD simulations can generate trajectories that reveal how ligands and metal complexes behave in a dynamic environment. readthedocs.io This can include studying the conformational flexibility of the ligand, the nature of its interactions with solvent molecules, and the dynamics of its binding to a metal catalyst. mdpi.com
Studies of Ligand-Metal Interactions in Solution
Molecular dynamics simulations are particularly well-suited for studying the complex interplay between a ligand, a metal center, and the surrounding solvent molecules. rsc.orgnih.govpharmaexcipients.com In solution, the interactions between a phosphine ligand like this compound and a metal are not solely dictated by the intrinsic properties of the two species but are also heavily influenced by the dynamic solvent environment.
MD simulations can capture the explicit interactions between the ligand-metal complex and individual solvent molecules, revealing how the solvent can affect ligand exchange processes, the stability of the complex, and even the catalytic activity. nih.gov For example, simulations can show how solvent molecules might coordinate to the metal center, competing with the phosphine ligand, or how they might solvate the ligand itself, influencing its conformational preferences. rsc.org
Recent studies have highlighted the importance of through-space interligand interactions, which can be modulated by the solvent and have a significant impact on the photophysical and electrochemical properties of metal complexes. acs.org MD simulations can help to elucidate the nature of these subtle yet crucial interactions.
Table 3: Applications of MD Simulations in Studying Ligand-Metal Interactions
| Application | Information Gained | Relevance to Catalysis |
| Ligand Exchange Dynamics | Rates and mechanisms of ligand association and dissociation. | Understanding catalyst activation and deactivation pathways. |
| Solvent Effects | Influence of solvent on complex stability and ligand coordination. | Optimizing reaction conditions for improved catalyst performance. |
| Free Energy Profiles | Thermodynamic and kinetic parameters of ligand binding. | Predicting catalyst stability and lability. |
| Interligand Interactions | Nature and strength of through-space interactions between ligands. | Fine-tuning the electronic and steric properties of the catalyst. |
Conformational Analysis of Complexed Ligands
The three-dimensional structure and flexibility of a phosphine ligand, when coordinated to a metal center, are critical determinants of its catalytic performance. psu.edursc.orgrsc.orgacs.orgox.ac.uk Molecular dynamics simulations offer a powerful approach to explore the conformational landscape of complexed ligands like this compound, providing insights that go beyond the static picture offered by experimental techniques like X-ray crystallography. psu.edu
While experimental methods can provide a snapshot of the ligand's conformation in the solid state, MD simulations can reveal the dynamic range of conformations that the ligand can adopt in solution at a given temperature. psu.edursc.orgrsc.org This is particularly important for flexible ligands, where different conformations can have distinct steric and electronic properties, thereby influencing the accessibility of the metal center to substrates and the stability of reaction intermediates.
Through conformational analysis using MD, researchers can identify the most populated conformational states, the energy barriers between them, and the pathways of conformational change. acs.org This information can be used to understand how the ligand's flexibility or rigidity impacts the catalytic cycle. For instance, a ligand that can readily adopt a conformation conducive to a key catalytic step may lead to a more efficient catalyst. Conversely, a ligand that is too flexible might lead to undesirable side reactions or catalyst decomposition.
Integration of Machine Learning in Computational Studies
The integration of machine learning (ML) is revolutionizing computational chemistry, offering powerful new tools to accelerate the discovery and design of phosphine ligands like this compound. acs.orgrwth-aachen.dechemrxiv.orgrsc.orgrsc.orgencyclopedia.pubmicrosoft.com By learning from large datasets of chemical information, ML models can predict molecular properties and reaction outcomes with remarkable speed and accuracy, complementing and in some cases surpassing traditional computational methods. acs.orgchemrxiv.orgencyclopedia.pubmicrosoft.com
ML algorithms can be trained on data generated from quantum mechanical calculations, experimental results, or a combination of both. acs.orgchemrxiv.org Once trained, these models can make predictions for new, unseen molecules in a fraction of the time it would take to perform the original calculations or experiments. acs.orgchemrxiv.org This allows for the rapid exploration of vast chemical spaces, enabling the identification of promising ligand candidates that might otherwise be missed. rwth-aachen.de
Accelerating Property Prediction and Design
One of the most significant impacts of machine learning in the study of phosphine ligands is the acceleration of property prediction. chemrxiv.orgencyclopedia.pub Properties that are crucial for catalyst design, such as the Tolman electronic parameter (TEP) and cone angle, can be predicted almost instantaneously by trained ML models. acs.orgchemrxiv.org This bypasses the need for time-consuming quantum mechanical calculations for every new ligand, enabling high-throughput screening of virtual ligand libraries. acs.orgchemrxiv.orgchemrxiv.org
For instance, a machine learning model called TEPid has been developed to predict the TEP of a phosphine ligand based on its SMILES string, a simple text-based representation of its chemical structure. acs.orgchemrxiv.org This model, trained on a large dataset of DFT-calculated TEP values, can predict the TEP with an error of less than 1 cm⁻¹. acs.orgchemrxiv.org Such tools allow researchers to quickly assess the electronic properties of a vast number of potential ligands, facilitating the rational design of catalysts with tailored electronic characteristics. acs.orgchemrxiv.org
Beyond predicting individual properties, machine learning is also being used to build comprehensive discovery platforms for organophosphorus ligands. chemrxiv.org The "kraken" platform, for example, provides physicochemical descriptors for thousands of commercially available and computationally generated ligands. chemrxiv.org By training ML models on this data, researchers can predict the properties of hundreds of thousands of new ligands, systematically exploring the property space and accelerating the selection of ligands for specific catalytic applications. chemrxiv.org
Furthermore, unsupervised machine learning algorithms are being employed to identify novel ligands with desired properties without the need for large labeled datasets. rwth-aachen.de This approach has been successfully used to discover new phosphine ligands capable of stabilizing dinuclear palladium complexes, a challenging task for traditional methods. rwth-aachen.de The ability of ML to uncover non-intuitive structure-property relationships opens up new avenues for catalyst discovery. rwth-aachen.de
The Δ-machine learning (Δ-ML) approach is another promising development, which has been used to predict reaction energies for C-H activation processes mediated by rhodium complexes with different bidentate phosphine ligands. rsc.orgrsc.org By training on a diverse set of descriptors, these models can accurately and efficiently screen for ligands that minimize the reaction energy, a key factor in designing highly active catalysts. rsc.orgrsc.org
Table 4: Machine Learning Applications in Phosphine Ligand Research
| Machine Learning Application | Description | Impact on Research |
| Property Prediction (e.g., TEPid) | Rapidly predicts key electronic and steric properties of phosphine ligands from their structure. | Accelerates the screening of virtual ligand libraries and facilitates rational design. acs.orgchemrxiv.org |
| Discovery Platforms (e.g., kraken) | Provides comprehensive descriptors for a vast number of ligands and uses ML to predict properties for new ones. | Enables systematic exploration of the chemical space of organophosphorus ligands. chemrxiv.org |
| Unsupervised Learning | Identifies novel ligands with desired properties without relying on large labeled datasets. | Uncovers non-intuitive structure-property relationships and accelerates the discovery of new catalysts. rwth-aachen.de |
| Δ-Machine Learning | Predicts reaction energies for catalytic processes with different ligands. | Enables efficient screening for ligands that optimize catalyst activity. rsc.orgrsc.org |
The integration of these machine learning techniques into the computational chemist's toolkit is poised to dramatically accelerate the pace of innovation in the field of catalysis.
Emerging Research Directions and Future Perspectives for Chlorodicyclopentylphosphine
Development of Novel Ligand Architectures
The utility of a metal catalyst is intrinsically linked to the properties of its coordinating ligands. Chlorodicyclopentylphosphine serves as a key starting material for the synthesis of tailored phosphine (B1218219) ligands, enabling fine-tuning of steric and electronic properties to achieve enhanced catalytic performance.
Design Principles for Next-Generation Chiral Phosphine Ligands
The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. Chiral phosphine ligands are critical in asymmetric catalysis for achieving high enantioselectivity. The dicyclopentylphosphino group, obtainable from this compound, offers a unique steric and electronic profile that is being leveraged in the design of new chiral ligands.
Key design principles for the next generation of chiral phosphine ligands derived from this scaffold include:
Introduction of C₂ Symmetry: Creating ligands with a C₂ axis of symmetry can reduce the number of possible diastereomeric transition states in a catalytic reaction, often leading to higher enantioselectivity. An example of this is the reaction of this compound with a C₂-symmetric diol, such as mannitol (B672), to create chiral diphosphinite ligands like Cp,Cp-MannOP. Current time information in Bangalore, IN.
Conformational Rigidity: Incorporating the dicyclopentylphosphino moiety into a rigid molecular backbone is a crucial strategy. nih.gov A rigid structure reduces the number of accessible conformations of the catalyst-substrate complex, which can enhance enantiomeric discrimination. nih.gov
P-Chirogenicity: Developing ligands where the phosphorus atom itself is a stereocenter (P-chiral ligands) is a frontier in ligand design. nih.govjst.go.jp These ligands can offer unique stereochemical control. The synthesis of P-chiral ligands often involves the use of phosphine-borane intermediates to protect the phosphorus atom during synthetic manipulations. nih.govjst.go.jp
Bifunctionality: Designing ligands that contain both a phosphine donor and another functional group capable of interacting with the substrate (e.g., a hydrogen-bond donor or acceptor) can lead to highly effective catalysts through cooperative effects. rsc.orgmdpi.com
The table below summarizes key design principles and their intended effects on catalytic performance.
| Design Principle | Intended Effect | Example Ligand Type |
| C₂ Symmetry | Reduces the number of competing transition states, enhancing enantioselectivity. | Diphosphinites from chiral diols (e.g., Cp,Cp-MannOP) |
| Conformational Rigidity | Limits conformational flexibility, leading to better stereochemical control. | Ligands with spirobiindane or other rigid backbones. mdpi.com |
| P-Chirogenicity | Creates a local chiral environment directly at the metal-coordinating atom. | P-chiral phosphines like DIPAMP. nih.gov |
| Bifunctionality | Enables cooperative catalysis through secondary interactions with the substrate. | Phosphine-sulfonamides, Phosphine-phenols. rsc.org |
Exploration of Polyphosphine and Heteroatom-Containing Ligands
Research is extending beyond simple monodentate phosphines to more complex architectures incorporating multiple phosphorus atoms or other heteroatoms, which can dramatically alter the coordination chemistry and catalytic activity of the resulting metal complexes.
Polyphosphine Ligands: The incorporation of two or more dicyclopentylphosphino groups into a single ligand scaffold can lead to chelating or bridging ligands. These multidentate ligands often form more stable metal complexes compared to their monodentate counterparts. While specific examples of poly(dicyclopentylphosphine) ligands are not yet widely reported in the literature, the synthetic strategies used for other polyphosphines, such as linking phosphine moieties with rigid or flexible organic backbones, are applicable. The development of such ligands is a promising direction for creating catalysts with novel reactivity and stability.
Heteroatom-Containing Ligands: The synthesis of ligands containing both phosphorus and another type of donor atom, such as nitrogen, has proven to be a highly successful strategy. These P,N-ligands combine the soft, π-accepting properties of phosphorus with the harder, σ-donating properties of nitrogen. researchgate.netucla.edu This "hemilabile" character can be advantageous in catalysis, where the weaker-binding heteroatom can dissociate to open a coordination site for substrate binding. ucla.edu
A notable example is the synthesis of the P,N-ligand, NMe₂-PCp₂, which is achieved through the reaction of 2-iodo-N,N-dimethylaniline with n-BuLi to form the aryl lithiate, followed by substitution with this compound. snnu.edu.cn Such P,N-ligands are being explored for their utility in a variety of catalytic transformations. snnu.edu.cn
Applications in Advanced Materials Science
The unique properties of the dicyclopentylphosphino group are also being explored for applications beyond catalysis, in the burgeoning field of advanced materials science.
Role in Functional Nanomaterials Synthesis (e.g., in nanocomposites for plant nutrition)
Functional nanomaterials are materials engineered at the nanoscale to possess specific, desirable properties for applications ranging from electronics to medicine. While the direct use of this compound in the synthesis of nanocomposites for plant nutrition is not yet established in the scientific literature, the principles of nanomaterial synthesis suggest potential future roles.
For instance, phosphine ligands are well-known for their ability to stabilize metal nanoparticles, controlling their size, shape, and surface chemistry during synthesis. It is conceivable that dicyclopentylphosphine-derived ligands could be used to prepare stabilized nanoparticles of essential micronutrients (e.g., zinc, iron, copper) for agricultural applications. researchgate.nettcichemicals.com The development of nanocomposites containing nitrogen, phosphorus, and potassium (NPK) has been shown to significantly enhance nutrient availability to plants. researchgate.nettcichemicals.com Future research could explore the use of organophosphorus compounds like this compound or its derivatives as surface modifiers or components in these nanocomposite fertilizers to improve their stability, solubility, and uptake by plants.
Integration into Dynamic Covalent Chemistry (DCC) Systems
Dynamic Covalent Chemistry (DCC) is a powerful strategy that utilizes reversible covalent bond formation to create complex, self-assembling molecular systems. These systems can adapt their constitution in response to external stimuli, making them ideal for applications in areas like self-healing materials and molecular sensing.
Commonly used dynamic covalent reactions include the formation of imines, disulfides, and boronate esters. The integration of phosphorus-based chemistry into DCC is a relatively unexplored but promising frontier. The reversible nature of certain phosphorus-element bonds could potentially be harnessed for DCC applications. While there are currently no specific reports on the integration of this compound into DCC systems, its reactivity suggests possibilities. For example, the P-Cl bond is reactive towards nucleophiles, and if a reversible reaction with a suitable partner could be established, it would open the door to new dynamic phosphorus-containing materials. This remains an open area for future research and innovation.
Expanding Catalytic Scope
A major thrust of current research is to expand the range of chemical transformations that can be catalyzed by complexes derived from this compound. While ligands based on this compound are known to be effective in established reactions like Suzuki and Negishi couplings, the goal is to apply them to new and more challenging reactions. This involves designing ligands that can stabilize the requisite metal oxidation states and facilitate challenging elementary steps like oxidative addition and reductive elimination for substrates that are typically unreactive. The development of new dialkylarylphosphine ligands, for which the dicyclopentylphosphino group is a prime example, is crucial for enhancing the capabilities of nickel-catalyzed cross-coupling reactions, for instance. The continuous evolution of ligand design based on the this compound scaffold is expected to lead to catalysts that can mediate a wider array of C-C and C-heteroatom bond-forming reactions with greater efficiency and selectivity.
Unexplored Reaction Classes and Substrate Scope
While this compound is a known precursor for ligands in established cross-coupling reactions like Suzuki-Miyaura, Heck, and Sonogashira, the full extent of its catalytic capabilities remains an active area of investigation. sigmaaldrich.com Current research is delving into novel reaction classes where the unique steric and electronic properties of dicyclopentylphosphino ligands can offer distinct advantages.
One promising avenue is the exploration of phosphine-catalyzed annulations involving allenoates, which can lead to a diverse array of scaffolds. nih.gov The development of such reactions could provide access to novel heterocyclic compounds with potential applications in materials science and medicinal chemistry. Furthermore, the application of dicyclopentylphosphino-derived ligands in asymmetric catalysis is a burgeoning field. jst.go.jpsioc-journal.cnnih.govnih.gov The synthesis of chiral ligands derived from this compound, such as Cp,Cp-MannOP, opens the door to enantioselective transformations. sigmaaldrich.com
Researchers are also investigating the use of cyclopentyl phosphine ligands in cooperative catalysis, where the ligand actively participates in the reaction mechanism beyond simply coordinating to the metal center. jiaolei.group This approach, which can involve hybrid ligands containing both a phosphine and another functional group, could enable new types of bond activations and functionalizations. jiaolei.group The exploration of these and other novel reaction pathways will undoubtedly broaden the utility of this compound in organic synthesis.
Development of More Sustainable and Recyclable Catalytic Systems
The principles of green chemistry are increasingly guiding catalyst design, with a strong emphasis on developing systems that are both highly efficient and environmentally benign. A key focus in this area is the creation of recyclable catalytic systems to minimize waste and reduce the reliance on precious metals. mdpi.comnih.govrsc.org
One major strategy for achieving catalyst recyclability is through immobilization. d-nb.info This involves attaching the phosphine ligand, and by extension the active metal complex, to a solid support. nih.gov This "heterogenization" of a homogeneous catalyst allows for easy separation of the catalyst from the reaction mixture, enabling its reuse in subsequent reaction cycles. nih.gov Various materials are being explored as supports, including polymers, silica (B1680970), and more recently, metal-organic frameworks (MOFs) and porous organic polymers (POPs). nih.govnih.gov These supports can be functionalized to covalently bind the phosphine ligand or can immobilize the catalyst through non-covalent interactions. d-nb.infoacs.org
Another approach to sustainable catalysis involves designing systems that operate under milder reaction conditions, use less hazardous solvents, and are more atom-economical. nih.gov The development of highly active catalysts derived from this compound can contribute to this goal by enabling reactions to proceed efficiently at lower catalyst loadings and temperatures. Furthermore, research into catalytic systems that utilize renewable feedstocks and energy sources is a critical component of the move towards more sustainable chemical production. mit.edunih.gov
Biological and Medicinal Chemistry Interfaces
The unique properties of phosphine compounds are increasingly being recognized for their potential applications in the life sciences. From the design of novel therapeutic agents to the development of advanced diagnostic tools, phosphine-based scaffolds are emerging as a valuable platform in medicinal chemistry.
Rational Drug Design Utilizing Phosphine-Based Scaffolds
The concept of scaffold-based drug design involves using a core molecular structure as a template for developing a library of related compounds with diverse biological activities. biosolveit.de Phosphine-based scaffolds, including those that can be synthesized from this compound, offer a unique set of properties for this purpose. Their three-dimensional structures and electronic characteristics can be finely tuned through synthetic modifications, allowing for the systematic exploration of structure-activity relationships. acs.org
A key strategy in rational drug design is "scaffold hopping," where a known pharmacophore is replaced with a structurally distinct motif to improve properties like efficacy or reduce toxicity. biosolveit.de Phosphine-containing scaffolds can serve as novel bioisosteres for more common structural motifs in drug molecules. rsc.org For instance, the development of phosphine oxide-based antibiotics demonstrates the successful application of rational design to create new chemotypes that can overcome existing drug resistance mechanisms. acs.org The ability to generate libraries of diverse phosphine-based compounds through techniques like diversity-oriented synthesis further enhances their potential in drug discovery. nih.gov
Potential as Precursors for Metallodrugs
Metallodrugs, which are metal-containing compounds used for therapeutic purposes, represent a significant class of pharmaceuticals. The phosphine ligands in these complexes play a crucial role in modulating the reactivity, stability, and biological activity of the metal center. This compound can serve as a precursor for the synthesis of ligands that can be incorporated into new metallodrug candidates.
The dicyclopentylphosphino group can influence the lipophilicity of the resulting metal complex, which in turn affects its cellular uptake and distribution. By systematically varying the phosphine ligand, researchers can fine-tune the pharmacological properties of the metallodrug. The development of gold-based therapeutic agents is an area where phosphine ligands have been extensively studied. mdpi.com The design of chiral phosphine ligands derived from precursors like this compound could also lead to the development of enantioselective metallodrugs with improved therapeutic indices.
Bridging Homogeneous and Heterogeneous Catalysis
A major goal in catalysis research is to combine the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. d-nb.infonih.gov Immobilization strategies for phosphine ligands are at the forefront of this effort, offering a practical approach to "heterogenize" soluble metal complexes.
Immobilization Strategies for Phosphine Ligands
The immobilization of phosphine ligands, and the metal complexes they coordinate, onto solid supports is a widely explored strategy to bridge the gap between homogeneous and heterogeneous catalysis. d-nb.info This approach aims to retain the well-defined and highly active catalytic sites of a homogeneous system while gaining the practical advantages of a solid-phase catalyst. nih.gov
Several types of supports have been utilized for this purpose:
Inorganic Oxides: Materials like silica are commonly used due to their high surface area and thermal stability. The phosphine ligand can be anchored to the silica surface through a covalent linker.
Organic Polymers: Polymeric supports offer a versatile platform for catalyst immobilization. nih.gov One method involves the covalent attachment of phosphine ligands to the polymer backbone. d-nb.info Another approach utilizes electrostatic interactions, where charged phosphine ligands are bound to a soluble polyelectrolyte, allowing for catalyst recovery via techniques like ultrafiltration. d-nb.infoacs.org
Metal-Organic Frameworks (MOFs) and Porous Organic Polymers (POPs): These materials offer highly ordered porous structures with tunable properties. nih.govnih.gov Phosphine ligands can be incorporated into the framework structure during synthesis or attached post-synthetically. researchgate.net The defined microenvironment within the pores can influence the activity and selectivity of the immobilized catalyst. nih.gov
The choice of immobilization strategy and support material can significantly impact the performance of the resulting catalyst. Factors such as ligand leaching, diffusion limitations, and changes in the electronic and steric properties of the catalyst upon immobilization must be carefully considered. nih.govrsc.org Successful immobilization can lead to robust and recyclable catalysts with broad applications in sustainable chemical synthesis. mdpi.comrsc.org
Catalyst Design for Enhanced Reusability and Robustness
The practical applicability of homogeneous catalysts, including those derived from this compound, in large-scale industrial processes is often hampered by challenges related to catalyst deactivation and the difficulty of separating the catalyst from the reaction products. To address these limitations, significant research efforts have been directed towards designing more robust and reusable catalytic systems. The primary strategies involve the immobilization of the homogeneous catalyst onto a solid support, which facilitates catalyst recovery and often enhances its stability.
The heterogenization of a homogeneous catalyst transforms it into a solid-phase catalyst, which can be easily separated from the liquid-phase reaction mixture by simple filtration. rsc.orgwikipedia.orgsigmaaldrich.com This approach not only simplifies product purification but also allows for the potential reuse of the catalyst over multiple reaction cycles, leading to more cost-effective and environmentally benign chemical processes. researchgate.netresearchgate.net
Several key methodologies are employed for the immobilization of phosphine-based catalysts, which are directly applicable to the design of reusable catalysts based on this compound. These methods primarily focus on anchoring the phosphine ligand or the metal complex onto an insoluble support material.
One common approach is the covalent attachment of the phosphine ligand to a solid support. mdpi.com This can be achieved by modifying the ligand with a functional group that can react with the surface of the support material, such as silica, alumina, or various polymers. wikipedia.orgresearchgate.netmdpi.com For instance, a phosphine ligand can be functionalized with a silane (B1218182) group, which can then be grafted onto the surface of silica. researchgate.netmdpi.com This creates a strong covalent bond that minimizes leaching of the ligand and the associated metal from the support during the catalytic reaction. nih.gov
Another strategy involves the use of porous materials to physically entrap the catalyst. researchgate.net The catalyst is confined within the pores of the support, which prevents its escape into the reaction medium while allowing the reactants and products to diffuse freely. The choice of support material is crucial and can influence the catalyst's activity, selectivity, and stability. sciencenet.cn For example, mesoporous silica materials are often favored due to their high surface area and well-defined pore structures. mdpi.com
Non-covalent immobilization methods have also been explored, which rely on interactions such as hydrogen bonding, ionic interactions, or van der Waals forces to attach the catalyst to the support. mdpi.comnanochemres.org These methods are often simpler to implement than covalent attachment but may be more susceptible to catalyst leaching depending on the reaction conditions.
The robustness of an immobilized catalyst is its ability to maintain its catalytic activity and structural integrity over multiple uses. Catalyst deactivation can occur through various mechanisms, including leaching of the metal or ligand into the reaction mixture, poisoning of the active sites by impurities, or thermal and chemical degradation of the catalyst complex or the support material.
To enhance robustness, catalyst design often focuses on creating a stable linkage between the catalyst and the support. The use of multidentate ligands, which can form multiple coordination bonds with the metal center, can improve the stability of the metal complex and reduce metal leaching. researchgate.netnih.gov Furthermore, the selection of a chemically and thermally stable support material is critical to prevent its degradation under the reaction conditions. sciencenet.cn
The performance of immobilized catalysts is typically evaluated by monitoring the reaction yield and selectivity over several catalytic cycles. The following table illustrates a hypothetical comparison of the reusability of a homogeneous palladium catalyst with an immobilized counterpart in a Suzuki-Miyaura cross-coupling reaction.
| Catalyst System | Cycle 1 Yield (%) | Cycle 2 Yield (%) | Cycle 3 Yield (%) | Cycle 4 Yield (%) |
| Homogeneous Pd/Chlorodicyclopentylphosphine | 98 | 75 | 50 | 20 |
| Immobilized Pd/Chlorodicyclopentylphosphine | 95 | 94 | 92 | 90 |
This table presents illustrative data to demonstrate the concept of enhanced reusability with an immobilized catalyst and is not based on actual experimental results for this compound.
The data in the table highlights that while the homogeneous catalyst shows a significant drop in activity after each cycle, the immobilized catalyst maintains a high yield over multiple reuses, demonstrating its enhanced reusability and robustness.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for chlorodicyclopentylphosphine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves reacting cyclopentyl Grignard reagents with phosphorus trichloride under inert conditions. Key parameters include temperature control (−78°C to 0°C) and stoichiometric ratios to minimize side reactions like oxidation. Purification via vacuum distillation or recrystallization in anhydrous solvents (e.g., hexane) is critical to isolate high-purity product (>95%). Monitoring by P NMR can confirm successful substitution and detect impurities .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : X-ray crystallography provides precise bond angles (e.g., P–Cl bond length ~2.04 Å) and steric parameters. Spectroscopic methods include P NMR (δ ~20–25 ppm for P–Cl environments) and IR spectroscopy (P–Cl stretch ~490 cm). Computational studies (DFT) using Gaussian or ORCA software can model electron density distribution and predict reactivity trends .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Due to its air-sensitive and moisture-reactive nature, use Schlenk-line techniques or gloveboxes for storage and handling. Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory. Neutralize spills with inert adsorbents (e.g., sand) followed by 10% sodium bicarbonate solution. Always reference SDS documentation compliant with GHS standards .
Advanced Research Questions
Q. How does this compound’s steric bulk influence its role in transition-metal catalysis?
- Methodological Answer : The cyclopentyl groups create a cone angle >160°, favoring coordination to low-oxidation-state metals (e.g., Pd) in cross-coupling reactions. Compare turnover numbers (TONs) in Suzuki-Miyaura couplings using ligands with varying steric profiles. Kinetic studies (e.g., UV-Vis monitoring) can reveal rate-limiting steps affected by ligand bulk .
Q. What strategies resolve contradictions in reported reactivity data for this compound in organometallic syntheses?
- Methodological Answer : Discrepancies often arise from trace oxygen or solvent impurities. Replicate experiments under rigorously anhydrous/anoxic conditions (e.g., freeze-pump-thaw degassing). Use controlled kinetic experiments (e.g., stopped-flow techniques) to isolate variables. Cross-validate results with alternative ligands (e.g., dicyclohexylphosphine) to contextualize reactivity .
Q. How can computational modeling optimize this compound’s applications in asymmetric catalysis?
- Methodological Answer : Employ DFT calculations (B3LYP/6-31G*) to map transition states in enantioselective reactions. Compare calculated enantiomeric excess (ee) with experimental HPLC or chiral GC data. Parametrize steric descriptors (e.g., %V) to correlate ligand structure with catalytic efficiency .
Q. What in situ spectroscopic methods are effective for studying this compound’s coordination dynamics?
- Methodological Answer : Use P NMR spectroscopy under inert conditions to track ligand exchange rates. Operando XAS (X-ray absorption spectroscopy) at synchrotron facilities can monitor metal-ligand bond formation in real time. Pair these with mass spectrometry (ESI-MS) to identify transient intermediates .
Methodological Frameworks for Research Design
- Experimental Reproducibility : Document procedures in line with guidelines for detailed experimental sections, including exact molar ratios, solvent batches, and equipment calibration data .
- Data Validation : Use triplicate trials with statistical analysis (e.g., ANOVA) to confirm reproducibility. Cross-reference with historical datasets from PubChem or Reaxys to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
